3-propyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-propyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-5-7-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRQCHCKIIYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222657 | |
| Record name | Pyrazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7231-31-4 | |
| Record name | 3-Propyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7231-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007231314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Propyl-1H-Pyrazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-propyl-1H-pyrazole. This compound is a heterocyclic organic compound belonging to the pyrazole family, a class of molecules known for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This document collates available data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a hypothesized signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon at position 3. The presence of the NH proton on the pyrazole ring leads to annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2). In solution, this exchange is often rapid, leading to an averaged structure. For clarity, this guide will primarily refer to the 3-propyl tautomer, while acknowledging the existence of the 5-propyl tautomer in equilibrium.
The propyl group at the 3-position imparts a degree of lipophilicity to the molecule, influencing its solubility and potential biological interactions. The pyrazole ring itself is aromatic and can participate in various electrophilic and nucleophilic substitution reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | [4] |
| Molecular Weight | 110.16 g/mol | [3] |
| CAS Number | 7231-31-4 | [3] |
| IUPAC Name | This compound | - |
| Synonyms | 5-propyl-1H-pyrazole, 3-Propylpyrazole | [3] |
| SMILES | CCCC1=CC=NN1 | [3] |
| InChI Key | QBNRQCHCKIIYGV-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 1.4 | [3] |
| Topological PolarSurface Area (Computed) | 28.7 Ų | [3] |
| Hydrogen BondDonor Count | 1 | - |
| Hydrogen BondAcceptor Count | 1 | - |
| Rotatable Bond Count | 2 | - |
| Appearance | Liquid | [4] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following data is predicted based on the known spectroscopic properties of closely related pyrazole derivatives, such as 3-methylpyrazole.[5]
1.2.1. ¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~7.4 | d | 1H | H-5 |
| ~6.1 | d | 1H | H-4 |
| ~2.6 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.7 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |
1.2.2. ¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-3 |
| ~134 | C-5 |
| ~104 | C-4 |
| ~28 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
1.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type |
| 3150 - 3300 | N-H stretch |
| 3050 - 3150 | C-H stretch (aromatic) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| 1500 - 1600 | C=N, C=C stretch (ring) |
| 1450 - 1470 | C-H bend (aliphatic) |
| 900 - 1100 | Ring vibrations |
1.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 110 | [M]⁺ (Molecular Ion) |
| 81 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 67 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 41 | [C₂H₃N]⁺ (Fragment from ring cleavage) |
Synthesis of this compound
The most common and direct method for synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7][8] For the synthesis of this compound, the logical precursor is 1,3-hexanedione.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7231-31-4: this compound | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. jk-sci.com [jk-sci.com]
Spectroscopic Profile of 3-propyl-1H-pyrazole: A Technical Guide
Introduction
3-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications as scaffolds in medicinal chemistry. An accurate and comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for their identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Molecular Structure
The structure of this compound consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon atom at position 3. The presence of tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2). This dynamic process influences the observed spectroscopic properties.
Chemical Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol Exact Mass: 110.0844 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Due to the lack of readily available experimental spectra in the public domain, predicted NMR data is presented below. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring and the propyl side chain. The chemical shifts are influenced by the electron density around the protons and their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.4 | d | H5 (pyrazole) |
| ~6.1 | d | H4 (pyrazole) |
| ~2.6 | t | -CH₂- (α-propyl) |
| ~1.7 | sextet | -CH₂- (β-propyl) |
| ~0.9 | t | -CH₃ (γ-propyl) |
| ~12.0 (broad) | br s | N-H (pyrazole) |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C3 (pyrazole) |
| ~134 | C5 (pyrazole) |
| ~105 | C4 (pyrazole) |
| ~28 | -CH₂- (α-propyl) |
| ~23 | -CH₂- (β-propyl) |
| ~14 | -CH₃ (γ-propyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Medium | N-H stretching |
| 3150-3100 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1550 | Medium | C=C stretching (pyrazole ring) |
| ~1460 | Medium | C-H bending (aliphatic) |
| ~1400 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 81 | Medium | [M - C₂H₅]⁺ |
| 67 | Medium | [M - C₃H₇]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of pyrazole derivatives.[2][3][4]
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Room temperature (typically 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Thin Film): As this compound is expected to be a liquid at room temperature, the neat liquid or thin film method is appropriate.[5][6][7][8]
-
Place a small drop of the neat liquid sample onto one polished face of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][10]
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
Potential Therapeutic Applications of 3-Propyl-1H-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This technical guide focuses on the therapeutic applications of 3-propyl-1H-pyrazole and its derivatives, a specific class of pyrazole compounds that has garnered interest for its diverse biological activities. While data on the parent this compound molecule is limited, its derivatives have demonstrated significant promise in preclinical studies across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the current research, summarizing quantitative biological data, detailing experimental methodologies, and visualizing key processes to facilitate further research and development in this promising area.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a propyl group at the C3 position, in particular, has been explored as a strategy to modulate lipophilicity and steric interactions with biological targets, leading to a range of potent and selective therapeutic agents.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against various cancer cell lines. Research suggests that these compounds may exert their effects through mechanisms such as the disruption of microtubule dynamics.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 7q | 3-Propyl-5-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole | SGC-7901 (Gastric) | 23.2 ± 0.11 | [1] |
| A549 (Lung) | 35.7 ± 0.08 | [1] | ||
| HT-1080 (Fibrosarcoma) | 56.6 ± 1.0 | [1] |
Experimental Protocols: Antiproliferative Activity Assessment
The antiproliferative activity of the this compound derivatives was primarily evaluated using the MTT assay.
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Applications
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound is not extensively available, its derivatives are being investigated for their potential to combat bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for representative pyrazole derivatives, indicating their potential as antimicrobial agents. Although not direct 3-propyl derivatives, these compounds showcase the antimicrobial potential within the broader pyrazole class.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [2] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [2] |
| Compound 2 | Aspergillus niger | 1 | [2] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1-8 | [3] |
| Escherichia coli 1924 | 1 | [3] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of pyrazole derivatives is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing the Antimicrobial Screening Workflow
Anti-inflammatory Applications
Certain derivatives of this compound have demonstrated noteworthy anti-inflammatory properties. These compounds are being explored for their potential to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory drugs.
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives.
| Compound ID | % Inhibition of Paw Edema at 3h | Reference |
| 10a | 75 | [4] |
| 10e | 70 | [4] |
| 10f | 76 | [4] |
| 10g | 78 | [4] |
| Ibuprofen (Standard) | Not specified | [4] |
Experimental Protocols: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of compounds.
Carrageenan-Induced Paw Edema Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Inflammatory Signaling
While a specific signaling pathway for this compound derivatives is not yet fully elucidated, pyrazoles are known to target key inflammatory mediators like cyclooxygenase (COX) enzymes.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The existing preclinical data, particularly in oncology and anti-inflammatory research, underscores the potential of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to optimize potency and selectivity, and conducting comprehensive pharmacokinetic and toxicological studies. The development of novel synthetic routes to generate diverse libraries of this compound analogs will be crucial for identifying lead candidates for further clinical development. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core Characteristics of 3-propyl-1H-pyrazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-propyl-1H-pyrazole, a key heterocyclic compound with growing interest in pharmaceutical and agrochemical research. While specific quantitative data for this particular substituted pyrazole is not extensively available in public literature, this guide synthesizes information on the parent pyrazole and related derivatives to provide a robust framework for its handling, formulation, and development. We will delve into its expected solubility profile, factors influencing its stability, and detailed experimental protocols for empirical determination.
Core Physicochemical Properties
This compound is an organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group. This structure imparts moderate polarity and influences its solubility and reactivity. It is characterized as a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation.[1]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the propyl group on the pyrazole ring is expected to increase its lipophilicity compared to the parent 1H-pyrazole.
Qualitative Solubility: this compound is anticipated to be soluble in various organic solvents due to its moderate polarity.[2] Based on the properties of the parent pyrazole, it is expected to have limited solubility in water.[3]
Quantitative Solubility Data for Reference Compounds:
To provide a quantitative perspective, the following tables summarize the solubility data for the parent 1H-pyrazole and Celecoxib, a well-known pharmaceutical containing a pyrazole ring.
Table 1: Solubility of 1H-Pyrazole
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
Table 2: Solubility of Celecoxib
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~0.005 |
| Ethanol | Room Temperature | ~25 |
| Methanol | Not Specified | Freely Soluble |
Data for Celecoxib is presented as a reference for a complex pyrazole-containing drug molecule and highlights the significant impact of substitution on aqueous solubility.[4]
Stability Profile
Understanding the chemical and physical stability of this compound is crucial for its storage, handling, and formulation. The pyrazole ring itself is generally a stable aromatic system.
Thermal Stability: The parent 1H-pyrazole is stable under normal conditions but should be protected from extreme temperatures. Studies on various nitrogen-rich heterocyclic compounds have shown them to be thermally stable up to 250 °C.[2] The thermal decomposition of a pyrazole-derived polymer was observed to begin between 216.3 °C and 243.5 °C.[5]
pH Stability: The stability of pyrazole derivatives can be pH-dependent. While specific data for this compound is not available, general protocols for assessing the pH stability of heterocyclic compounds involve incubation in buffered solutions at various pH levels (e.g., 1.0, 7.4, 9.0) and analyzing for degradation over time.[6]
Oxidative Stability: The pyrazole ring is generally considered resistant to oxidation.[7] However, the overall stability of the molecule can be influenced by the nature and position of its substituents.[8][9]
Experimental Protocols
Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound.
Protocol for Determining Aqueous and Organic Solvent Solubility
This protocol outlines a standard laboratory procedure for determining the solubility of a compound.
1. Materials:
- This compound
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, PEG400)
- Analytical balance
- Vortex mixer and/or sonicator
- Thermostatically controlled shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Syringe filters (0.22 µm)
2. Procedure:
- Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
- Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect for the presence of undissolved solid.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and filter it using a 0.22 µm syringe filter.
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method against a standard curve.
- Calculate the solubility in mg/mL or mol/L.
Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 standards.[10]
1. Instrument:
- Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a programmable furnace.
2. Procedure:
- Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan.
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
- Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
- Continuously record the sample mass as a function of temperature.
- The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition, characterized by a significant loss of mass.
Protocol for Evaluating pH-Dependent Stability
This protocol is adapted from standard pharmaceutical industry practices for assessing chemical stability in various pH environments.[6]
1. Materials:
- This compound
- Stock solution of this compound in DMSO (e.g., 10 mM)
- Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 Ammonium Formate)
- Incubator set at a constant temperature (e.g., 37 °C)
- UPLC-MS/MS or HPLC-UV system
- Quenching solution (e.g., acetonitrile or a buffer of opposing pH)
2. Procedure:
- Dilute the stock solution of this compound into each buffer to a final concentration (e.g., 1-10 µM).
- Take an initial sample (T=0) from each solution and immediately quench the reaction to prevent further degradation.
- Incubate the remaining solutions at 37 °C.
- Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours).
- Quench each aliquot immediately upon collection.
- Analyze all samples (T=0 and subsequent time points) by UPLC-MS/MS or HPLC-UV to determine the concentration of the remaining this compound.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the degradation rate at each pH.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for experimental solubility determination.
Caption: Workflow for pH-dependent stability analysis.
Caption: Key factors affecting solubility and stability.
Caption: General role of pyrazole scaffolds in the drug discovery pipeline.
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02393A [pubs.rsc.org]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
Discovery and history of pyrazole derivatives in medicinal chemistry
An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Drug Development
For over a century, the pyrazole scaffold has been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents across a wide range of diseases. From the early discovery of the first synthetic analgesic, antipyrine, to the development of highly targeted modern pharmaceuticals, the journey of pyrazole derivatives is a testament to the power of heterocyclic chemistry in addressing human health challenges. This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of pyrazole-based drugs, intended for researchers, scientists, and professionals in the field of drug development.
The Dawn of Pyrazole-Based Therapeutics: The Discovery of Antipyrine
The history of pyrazole in medicine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr synthesized a novel pyrazolone derivative, which he named antipyrine.[1][2][3] This marked a significant turning point in pharmaceuticals as antipyrine became the first synthetic drug to be widely used for its potent analgesic and antipyretic properties, dominating the market until the advent of aspirin.[1]
The synthesis of antipyrine, a variation of what is now known as the Knorr pyrazole synthesis, involved the condensation of ethyl acetoacetate with phenylhydrazine, followed by methylation.[4][5] This foundational discovery not only provided a valuable therapeutic agent but also highlighted the potential of the pyrazole nucleus as a pharmacophore for developing new drugs.
The Evolution of Pyrazole Derivatives: Key Therapeutic Classes and Landmark Drugs
Following the success of antipyrine, the 20th and 21st centuries witnessed an explosion in the discovery and development of pyrazole-containing drugs with diverse pharmacological activities. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular agents, among others.[6][7]
Anti-inflammatory Agents: The Rise of COX-2 Inhibitors
A significant breakthrough in the application of pyrazole derivatives came with the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The discovery of two COX isoforms, with COX-1 being constitutive and COX-2 being inducible during inflammation, provided a rationale for designing drugs that selectively target COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Celecoxib (Celebrex®) , discovered by a team at G.D. Searle & Company and approved by the FDA in 1998, was the first selective COX-2 inhibitor to reach the market.[8][9][10] Its development was a landmark in rational drug design, building upon the diaryl heterocycle structure of an earlier experimental compound, DuP-697.[11]
Erectile Dysfunction: The Sildenafil Story
The pyrazole scaffold also played a pivotal role in the development of a blockbuster drug for erectile dysfunction. Sildenafil (Viagra®) , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), was first reported in 1996.[1] Its unique pyrazolopyrimidinone core is crucial for its therapeutic effect.
Targeted Cancer Therapy: Kinase Inhibitors
In recent years, pyrazole derivatives have emerged as key players in the field of oncology, particularly as kinase inhibitors. The Janus kinase (JAK) family of enzymes is crucial in signaling pathways that regulate cell growth and immune responses.[12] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[13][14]
Ruxolitinib (Jakafi®) , a potent inhibitor of JAK1 and JAK2, was approved in 2011 for the treatment of myelofibrosis.[2] Its discovery highlighted the versatility of the pyrazole ring in designing targeted therapies.
A timeline of some key US FDA-approved pyrazole-containing drugs is presented below, showcasing the expanding therapeutic applications of this versatile scaffold.[2][15][16][17]
Quantitative Data on Key Pyrazole Derivatives
The following tables summarize key quantitative data for some of the landmark pyrazole-based drugs, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of Celecoxib against COX Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15[18] | 0.04[18] | 375 |
| Rofecoxib | >1000 | 0.53[19] | >1886 |
| Meloxicam | 2.0[20] | 0.09[20] | 22.2 |
| Diclofenac | 0.2[20] | 0.07[20] | 2.9 |
Table 2: In Vitro Potency of Ruxolitinib against JAK Isoforms
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data for Ruxolitinib is representative and may vary based on specific assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazole derivatives, illustrating the practical application of fundamental synthetic strategies.
Knorr Pyrazole Synthesis: General Procedure
The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][21][22][23][24]
Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative to the solution. If using a salt, a base may be required.
-
Add a catalytic amount of acid if necessary.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Celecoxib
The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[4][10][25][26]
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[4]
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.[4]
-
Heat the mixture to reflux for several hours, monitoring by TLC.[4]
-
After cooling, remove the ethanol under reduced pressure.[4]
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[4]
Synthesis of Sildenafil
The synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core. A common route is outlined below.[1][3][27][28][29]
Reaction: Multi-step synthesis starting from a diketoester and hydrazine.[1]
Procedure Outline:
-
Pyrazole formation: React a diketoester with hydrazine to form the pyrazole ring.[1]
-
N-methylation and hydrolysis: Perform regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.[1]
-
Nitration: Nitrate the pyrazole derivative.[1]
-
Amide formation and reduction: Form the carboxamide and subsequently reduce the nitro group to an amine.[1]
-
Acylation and cyclization: Acylate the amino group and cyclize to form the pyrazolopyrimidinone core.[1]
-
Chlorosulfonylation and amination: Selectively chlorosulfonylate the phenyl ring and couple with N-methylpiperazine to yield Sildenafil.[1]
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the historical development of pyrazole derivatives.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Caption: A timeline of key pyrazole-based drug discoveries and approvals.
Conclusion
The pyrazole ring has proven to be an exceptionally versatile and valuable scaffold in medicinal chemistry. From its early beginnings with the discovery of antipyrine to its central role in modern targeted therapies, the history of pyrazole derivatives is a compelling narrative of scientific innovation. The ability to readily synthesize and modify the pyrazole core has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of numerous life-changing medications. As our understanding of disease biology continues to evolve, the pyrazole scaffold will undoubtedly remain a critical component in the design and discovery of the next generation of therapeutic agents.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 13. PathWhiz [pathbank.org]
- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. name-reaction.com [name-reaction.com]
- 22. benchchem.com [benchchem.com]
- 23. jk-sci.com [jk-sci.com]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 27. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. myexperiment.org [myexperiment.org]
- 29. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
In Silico Prediction of 3-Propyl-1H-pyrazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the predicted bioactivity of 3-propyl-1H-pyrazole, a heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on the parent compound, this guide synthesizes findings from numerous studies on its derivatives to forecast its biological activities, primarily focusing on anti-inflammatory and anticancer properties. This document details the likely mechanisms of action, associated signaling pathways, and provides a framework for in silico prediction and experimental validation. All quantitative data from cited studies on derivatives are presented in structured tables, and key experimental and computational protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate workflows and signaling pathways.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The subject of this guide, this compound, is a simple derivative whose biological potential is largely unexplored. However, extensive research on substituted this compound analogues suggests significant therapeutic promise, particularly in the realms of inflammation and oncology. This guide aims to provide a comprehensive overview of the predicted bioactivity of this compound based on the established activities of its derivatives.
Predicted Bioactivity Profile
Based on the activities of its derivatives, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and anticancer.
Predicted Anti-inflammatory Activity
Derivatives of this compound have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[2][3][4] Inhibition of COX-2 is a key mechanism for reducing the production of prostaglandins, which are key mediators of inflammation.[2] Furthermore, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][5]
Predicted Anticancer Activity
A significant body of research points to the anticancer potential of pyrazole derivatives. The proposed mechanisms are multifaceted and include:
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase-1 (Topo-1).[3]
-
Cell Cycle Arrest: The ability to halt the cell cycle, preventing the proliferation of cancer cells.[3]
-
Induction of Apoptosis: Triggering programmed cell death in cancerous cells through the upregulation of pro-apoptotic proteins like BAX and the activation of caspases.[3]
-
Signaling Pathway Modulation: Inhibition of critical signaling pathways like the mTOR pathway, which is often dysregulated in cancer.[6]
Quantitative Bioactivity Data of this compound Derivatives
The following tables summarize the quantitative bioactivity data for various derivatives of this compound from the cited literature. This data provides a basis for the predicted bioactivity of the parent compound.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-Hydrazone Derivative 4a | COX-2 | 0.67 | 8.41 | [7] |
| Pyrazole-Hydrazone Derivative 4b | COX-2 | 0.58 | 10.55 | [7] |
| Celecoxib (Reference) | COX-2 | 0.87 | 8.85 | [7] |
| Pyrazole Derivative 11 | COX-2 | 0.043 | - | [3] |
| Pyrazole Derivative 12 | COX-2 | 0.049 | - | [3] |
| Pyrazole Derivative 15 | COX-2 | 0.045 | - | [3] |
| Dihydropyrazole Derivative 4b | COX-2 | 0.35 | 137.3 | [8] |
| Celecoxib (Reference) | COX-2 | 0.41 | 145.8 | [8] |
| Pyrazole Derivative 2a | COX-2 | 0.01987 | - | [9] |
| Pyrazole Derivative 3b | COX-2 | 0.03943 | 22.21 | [9] |
| Pyrazole Derivative 5b | COX-2 | 0.03873 | 17.47 | [9] |
Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Benzofuropyrazole Derivative 4a | K562 (Leukemia) | 0.26 | [10] |
| Benzofuropyrazole Derivative 4a | A549 (Lung Cancer) | 0.19 | [10] |
| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | [10] |
| Pyrazole Derivative 5b | A549 (Lung Cancer) | 0.69 | [10] |
| Pyrazole Derivative 11 | MCF-7 (Breast Cancer) | 2.85 | [3] |
| Pyrazole Derivative 11 | HT-29 (Colon Cancer) | 2.12 | [3] |
| Pyrazole Derivative 12 | MCF-7 (Breast Cancer) | 23.99 | [3] |
| Pyrazole Derivative 12 | HT-29 (Colon Cancer) | 69.37 | [3] |
| Pyrazole Derivative 3f | MDA-MB-468 (Breast Cancer) | 14.97 | [6] |
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast Cancer) | 0.25 | [11] |
| Pyrazole Derivative 35 | HepG2 (Liver Cancer) | 3.53 | [11] |
| Pyrazole Derivative 35 | MCF-7 (Breast Cancer) | 6.71 | [11] |
| Pyrazole Derivative 35 | HeLa (Cervical Cancer) | 5.16 | [11] |
| Pyrazole Derivative 36 (CDK2 Inhibition) | - | 0.199 | [11] |
| Pyrazole Derivative 37 | MCF-7 (Breast Cancer) | 5.21 | [11] |
In Silico Prediction Methodologies
The prediction of bioactivity for this compound can be approached using several in silico techniques.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2, EGFR) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Minimize the energy of the protein structure using a suitable force field (e.g., CHARMM).[13]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Minimize the energy of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Use a docking program (e.g., AutoDock, PyRx) to dock the ligand into the defined binding site.[13][14] The program will generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy scores and interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is generally considered the most favorable.[13]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15]
-
Data Set Preparation:
-
Collect a dataset of pyrazole derivatives with known biological activity (e.g., IC50 values) against a specific target.
-
Divide the dataset into a training set (for model development) and a test set (for model validation).[15]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).[15]
-
-
Model Development:
-
Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.[16]
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).[17]
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the biological activity of new compounds, such as this compound, based on their calculated descriptors.
-
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijnrd.org [ijnrd.org]
- 15. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shd-pub.org.rs [shd-pub.org.rs]
Tautomerism in 3-Substituted Pyrazoles: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the annular prototropic tautomerism in 3-substituted pyrazoles, a critical consideration for researchers, scientists, and drug development professionals. The dynamic equilibrium between the 1,2- and 1,5-tautomeric forms significantly influences the physicochemical properties, reactivity, and biological activity of these heterocyclic compounds. This document details the factors governing this equilibrium, presents quantitative data for various substituents, outlines rigorous experimental protocols for characterization, and provides a computational workflow for predictive analysis.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles, such as the 3-substituted derivatives, the position of the proton on the nitrogen atoms is not fixed, leading to a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-tautomers (often referred to as 3-substituted and 5-substituted tautomers, respectively). This phenomenon, known as annular prototropic tautomerism, is a rapid intermolecular process.[1] The position of this equilibrium is of paramount importance in medicinal chemistry, as the distinct electronic distribution, hydrogen bonding capabilities, and overall shape of each tautomer can result in different biological activities and pharmacokinetic profiles.
The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature.[2][3] Understanding and controlling this equilibrium is crucial for the rational design of novel therapeutic agents and for developing robust synthetic strategies.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the two tautomers is governed by a combination of intramolecular and intermolecular factors. A thorough understanding of these influences is essential for predicting and controlling the predominant tautomeric form.
-
Electronic Effects of Substituents: The electronic nature of the substituent at the 3-position (and 5-position) plays a pivotal role. Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the 3-substituted tautomer).[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) generally stabilize the tautomer where the proton is on the nitrogen further from the substituent (the 5-substituted tautomer).[4]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent have a significant impact on the tautomeric equilibrium. Polar protic solvents can preferentially stabilize the more polar tautomer through hydrogen bonding interactions. In contrast, in non-polar aprotic solvents, the difference in dipole moments between the two tautomers can be a deciding factor in their relative stability.[4]
-
Temperature: Temperature can influence the position of the equilibrium. The direction of the shift with temperature depends on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers. Low-temperature NMR studies are often employed to slow down the proton exchange rate, allowing for the individual tautomers to be observed and quantified.[5]
-
Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular hydrogen bonding between pyrazole molecules can influence the tautomeric preference. X-ray crystallography studies have shown that in the solid state, often only one tautomer is present.[6]
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the tautomeric ratio is crucial for establishing structure-activity relationships (SAR). The equilibrium constant (KT) is defined as the ratio of the two tautomers at equilibrium. The following table summarizes quantitative data for the tautomeric equilibrium of various 3-substituted pyrazoles from the literature.
| Compound | Substituent(s) | Solvent | Temperature (°C) | Tautomer Ratio (3-tautomer : 5-tautomer) | Method | Reference(s) |
| 3(5)-Methylpyrazole | H | Aqueous | 25 | 75 : 25 | pKa data and semi-empirical INDO calculations | [7] |
| 3(5)-Methylpyrazole | H | Hexamethylphosphoramide (HMPA) | -20 | ~50 : ~50 | 1H NMR | [7] |
| 3(5)-Aminopyrazole | H | Aqueous | 25 | ~75 : ~25 | pKa data and semi-empirical INDO calculations | [4] |
| 1-Phenyl-3-methyl-5-pyrazolone | 1-Phenyl | DMSO-d6 | Not specified | OH-form (81±5%), CH-form (13±5%), NH-form (6±5%) | 1H NMR | [7] |
| 1,3-Dimethyl-5-pyrazolone | 1-Methyl | DMSO-d6 | Not specified | Quantitative data for OH, CH, and NH forms available | 13C NMR | [7] |
| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | H | Solution | 20 | 90 : 10 | 1H, 13C, 15N NMR | [8] |
| 3(5)-Phenylpyrazole | H | THF | -95 | 80 : 20 | 13C NMR | [5] |
| 3(5)-Phenylpyrazole | H | Acetone | -95 | 70 : 30 | 13C NMR | [5] |
Experimental Protocols for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[7] Low-temperature NMR is often necessary to slow the rapid proton exchange between the tautomers, allowing for the observation of distinct signals for each species.
NMR Spectroscopic Analysis
Objective: To determine the tautomeric ratio of a 3-substituted pyrazole in a given solvent.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 3-substituted pyrazole derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetone-d6, THF-d8). The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation effects, typically in the range of 1-10 mg/mL.
-
For low-temperature experiments, ensure the chosen solvent has a sufficiently low freezing point.
-
To aid in the assignment of tautomers, it is highly recommended to synthesize and analyze the corresponding N-methylated derivatives (e.g., 1-methyl-3-substituted-pyrazole and 1-methyl-5-substituted-pyrazole) which serve as "fixed" or "locked" analogues of the two tautomers.[7]
-
-
Data Acquisition:
-
Acquire standard one-dimensional 1H and 13C NMR spectra at ambient temperature.
-
If the proton exchange is fast at ambient temperature (indicated by broad or averaged signals for the pyrazole ring protons and carbons), perform variable temperature (VT) NMR experiments.
-
Gradually lower the temperature of the NMR probe in steps of 10-20 °C until the signals for the two tautomers are sharp and well-resolved. This may require temperatures as low as -95 °C or below.[5]
-
Acquire 1H, 13C, and, if possible, 15N NMR spectra at the determined low temperature. 15N NMR is particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[7]
-
-
Data Analysis:
-
Qualitative Assessment: Compare the chemical shifts of the observed signals with those of the N-methylated "fixed" derivatives to unambiguously assign the signals to the 3-substituted and 5-substituted tautomers.
-
Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of their integrals in the 1H NMR spectrum directly corresponds to the tautomer population ratio. For 13C NMR, ensure spectra are acquired under quantitative conditions (e.g., with inverse-gated decoupling) before using signal intensities for quantification.
-
The equilibrium constant (KT) can be calculated as the ratio of the concentrations (integrals) of the two tautomers: KT = [5-substituted tautomer] / [3-substituted tautomer].
-
X-ray Crystallography
For the unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the definitive method. This technique provides the precise location of all atoms, including the hydrogen on the nitrogen atom of the pyrazole ring.[6]
Computational Workflow for Tautomer Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides a powerful tool for predicting the relative stabilities of pyrazole tautomers and complementing experimental findings.
Objective: To calculate the relative energies of the 3-substituted and 5-substituted tautomers and predict the equilibrium constant.
Methodology:
-
Structure Generation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers of the pyrazole derivative of interest.
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for both tautomers in the gas phase and in the desired solvent using an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p)).[4]
-
Solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.
-
The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.
-
Visualizations
Tautomeric Equilibrium and Influencing Factors
Caption: Factors influencing the tautomeric equilibrium of 3-substituted pyrazoles.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of pyrazole tautomerism.
Computational Workflow for Tautomer Prediction
Caption: Computational workflow for predicting pyrazole tautomer stability.
Conclusion
The tautomerism of 3-substituted pyrazoles is a dynamic and influential phenomenon with significant implications for their application in medicinal chemistry and materials science. A comprehensive understanding of the factors governing the tautomeric equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design and development of novel pyrazole-based compounds. This technical guide provides a foundational resource for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their scientific endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the formation of a β-keto ester, followed by cyclization to form the pyrazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | This compound-5-carboxylic acid | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 76424-47-0 | |
| Appearance | Solid |
Synthesis Workflow
The overall synthetic pathway is illustrated below:
Caption: Synthetic route for this compound-5-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate
This initial step involves a Claisen condensation reaction.
Materials:
-
2-Pentanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To a stirred solution of 2-pentanone in toluene, add the sodium ethoxide solution dropwise at a controlled temperature (e.g., 5-10°C).
-
After the addition of the base, add diethyl oxalate to the reaction mixture, maintaining the temperature between 10-15°C.[1]
-
Allow the reaction to stir for several hours.
-
After the reaction is complete, quench the reaction by adding an aqueous solution of HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxoheptanoate.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl this compound-5-carboxylate
This step involves the formation of the pyrazole ring through condensation with hydrazine.
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve ethyl 2,4-dioxoheptanoate in ethanol.
-
Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl this compound-5-carboxylate.
-
The product can be further purified by recrystallization or column chromatography.
Characterization Data for Ethyl this compound-5-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| CAS Number | 92945-27-2 | [2] |
Step 3: Hydrolysis of Ethyl this compound-5-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl this compound-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve ethyl this compound-5-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The precipitated solid, this compound-5-carboxylic acid, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
Characterization of this compound-5-carboxylic acid
The following table summarizes the expected characterization data for the final product.
| Data Type | Expected Observations |
| ¹H NMR | * -COOH proton: A broad singlet in the region of 10-12 ppm.[3] * Pyrazole CH proton: A singlet around 6.5-7.0 ppm. * Propyl group CH₂ protons: A triplet for the CH₂ adjacent to the pyrazole ring and a multiplet for the central CH₂. * Propyl group CH₃ protons: A triplet.[4] |
| ¹³C NMR | * Carboxylic acid C=O: A peak in the range of 170-185 ppm.[5] * Pyrazole ring carbons: Peaks in the aromatic/alkene region (approx. 115-150 ppm).[5] * Propyl group carbons: Peaks in the aliphatic region (approx. 10-40 ppm).[5] |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak corresponding to the molecular weight (154.17). This peak may be weak.[6][7] * Key Fragmentation Peaks: Loss of -OH (M-17), loss of -COOH (M-45).[6][8] |
Logical Diagram of the Synthesis Protocol
Caption: Detailed workflow for the synthesis of this compound-5-carboxylic acid.
References
- 1. tdcommons.org [tdcommons.org]
- 2. ethyl this compound-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for 3-propyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-propyl-1H-pyrazole as a versatile building block in organic synthesis. The unique structural features of the pyrazole ring, combined with the presence of a propyl substituent, make it a valuable scaffold for the development of novel bioactive molecules.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The this compound moiety, in particular, offers a lipophilic propyl group that can engage in hydrophobic interactions within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties. This document outlines key synthetic transformations involving this compound, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the readily available 1,3-hexanedione is reacted with hydrazine hydrate.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Hexanedione
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
| Reactant | Molar Eq. | Typical Yield (%) |
| 1,3-Hexanedione | 1.0 | 85-95 |
| Hydrazine Hydrate | 1.1 |
Reactions of this compound
The presence of a reactive N-H proton and an aromatic ring system allows for a variety of functionalization reactions, making this compound a versatile synthetic intermediate.
N-Alkylation
N-alkylation of pyrazoles is a fundamental transformation for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. The reaction of this compound with alkyl halides in the presence of a base typically yields a mixture of two regioisomers, 1-alkyl-3-propyl-1H-pyrazole and 1-alkyl-5-propyl-1H-pyrazole, with the former generally being the major product due to steric hindrance.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: N-Alkylation of this compound with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) |
| Iodomethane | K₂CO₃ | DMF | 25 | 12 | ~90 | ~3:1 |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 18 | ~85 | ~4:1 |
| Propyl bromide | NaH | THF | 60 | 24 | ~75 | ~2.5:1 |
N-Acylation
N-acylation of this compound introduces an acyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.
Protocol 3: N-Acylation of this compound with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | ~92 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4 | ~88 |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Pyrazole-containing compounds are well-known inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. By functionalizing the this compound core, novel and potent kinase inhibitors can be developed. For instance, N-aryl-3-propyl-1H-pyrazoles can be synthesized and further elaborated to target specific kinases.
A plausible synthetic strategy involves a Buchwald-Hartwig amination to couple an aryl halide with this compound, followed by further functionalization of the aryl ring to enhance kinase inhibitory activity.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase cascade by a 3-propyl-pyrazole derivative.
This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade that leads to cell proliferation. This is a common mechanism of action for many pyrazole-based anticancer drugs.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the ability to undergo a variety of functionalization reactions, particularly N-alkylation and N-acylation, make it an attractive starting material for the construction of diverse molecular scaffolds. The application of these derivatives in the development of bioactive compounds, such as kinase inhibitors, highlights the significant potential of this compound in drug discovery and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable heterocyclic compound.
References
- 1. Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 5. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 3-Propyl-1H-Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-propyl-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These notes focus on two key therapeutic targets: Histone Deacetylase 6 (HDAC6) and Phosphodiesterase 1 (PDE1), for which pyrazole derivatives have shown inhibitory potential.
Introduction
The this compound scaffold is a versatile heterocyclic motif present in a variety of biologically active molecules.[1][2][3][4] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and neuroprotective agents. High-throughput screening provides an efficient methodology for systematically evaluating large libraries of these derivatives to identify potent and selective modulators of specific biological targets.
This document outlines the protocols for two primary HTS assays designed to identify inhibitors of HDAC6 and PDE1 among a library of this compound derivatives. It also provides an overview of the relevant signaling pathways and a summary of quantitative data for representative compounds.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a representative this compound derivative against human recombinant HDAC6. Data for PDE1 inhibition by this specific subclass of pyrazoles is an area of ongoing research.
| Compound ID | Structure | Target | Assay Type | IC50 (nM) |
| Compound 1 | N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | Biochemical Assay | 4.95[5] |
Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting screening results and elucidating the mechanism of action of active compounds.
HDAC6 Signaling Pathway
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates. Its key substrates include α-tubulin and the chaperone protein Hsp90. By modulating the acetylation status of these proteins, HDAC6 influences microtubule dynamics, protein folding and stability, and cell motility. Aberrant HDAC6 activity has been implicated in cancer and neurodegenerative diseases. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tublin and Hsp90, impacting downstream signaling pathways such as AKT and promoting cell death in cancer cells.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
PDE1 Signaling Pathway
Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] A distinguishing feature of the PDE1 family is its regulation by calcium (Ca2+) and calmodulin (CaM).[6] This positions PDE1 as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[6] These pathways are crucial in various physiological processes, including smooth muscle contraction, inflammation, and neuronal signaling. Inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, which in turn activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.
Caption: PDE1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are generalized high-throughput screening protocols for identifying inhibitors of HDAC6 and PDE1. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions, equipment, and the particular library of this compound derivatives being screened.
HTS Experimental Workflow
Caption: General workflow for high-throughput screening.
Protocol 1: Fluorometric HDAC6 Inhibition Assay
This assay measures the activity of HDAC6 by monitoring the deacetylation of a fluorogenic substrate.
-
Materials:
-
Human recombinant HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)
-
This compound derivative library dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Plating: Dispense 1 µL of each this compound derivative from the library into the wells of a 384-well assay plate. Include appropriate controls (DMSO for 100% activity and a known HDAC6 inhibitor for 0% activity).
-
Enzyme Addition: Add 20 µL of HDAC6 enzyme solution (at a pre-optimized concentration in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Add 20 µL of the fluorogenic HDAC6 substrate solution (in assay buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Development: Add 10 µL of the developer solution to each well.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Signal Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
-
Protocol 2: Fluorescence Polarization (FP) PDE1 Inhibition Assay
This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE1 active site by a potential inhibitor.
-
Materials:
-
Human recombinant PDE1 enzyme
-
Fluorescently labeled cAMP or cGMP tracer
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin and CaCl2 (for PDE1 activation)
-
This compound derivative library dissolved in DMSO
-
384-well, black, low-volume plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Compound Plating: Dispense 100 nL of each this compound derivative from the library into the wells of a 384-well assay plate. Include appropriate controls (DMSO for no inhibition and a known PDE1 inhibitor for maximum inhibition).
-
Enzyme-Tracer Mix Addition: Prepare a master mix containing PDE1 enzyme, fluorescent tracer, calmodulin, and CaCl2 in assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Signal Reading: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
A decrease in the fluorescence polarization signal indicates displacement of the tracer and, therefore, inhibition of PDE1.
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify hits based on a predefined inhibition threshold.
-
Determine the IC50 values for the confirmed hits through dose-response curve fitting.
-
Conclusion
The provided protocols and application notes offer a framework for the high-throughput screening of this compound derivatives against HDAC6 and PDE1. The identification of potent and selective inhibitors from this chemical class could lead to the development of novel therapeutics for a variety of diseases. The experimental workflows and signaling pathway diagrams are intended to guide researchers in the design and interpretation of their screening campaigns. Further characterization of hit compounds, including selectivity profiling and cell-based assays, will be essential for their advancement in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 3. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Evaluation of 3-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the potential bioactivity of 3-propyl-1H-pyrazole. Based on the known biological activities of structurally related pyrazole compounds, the primary focus of these protocols will be on assessing anticancer and anti-inflammatory properties.
Potential Bioactivities of this compound
While specific data for this compound is limited, the broader class of pyrazole derivatives has demonstrated a wide range of biological activities. Notably, derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown significant anticancer effects, including the induction of apoptosis and inhibition of the mTOR signaling pathway. Furthermore, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6) and exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Therefore, the following in vitro assays are recommended to characterize the bioactivity of this compound.
Anticancer Activity Evaluation
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of media containing different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 48 | Hypothetical Value |
| This compound | A549 | 48 | Hypothetical Value |
| This compound | MCF-7 | 48 | Hypothetical Value |
| Doxorubicin | HeLa | 48 | Reference Value |
| Doxorubicin | A549 | 48 | Reference Value |
| Doxorubicin | MCF-7 | 48 | Reference Value |
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Positive Control (e.g., Staurosporine) | Reference Value | Reference Value | Reference Value |
mTOR Signaling Pathway Analysis (Western Blot)
Given that derivatives of this compound are known to inhibit the mTOR pathway, this can be investigated by measuring the phosphorylation status of key downstream targets.
Experimental Protocol:
-
Protein Extraction:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Signaling Pathway Diagram:
Caption: Potential inhibition of the mTOR signaling pathway by this compound.
Anti-inflammatory Activity Evaluation
Cytokine Release Assay (ELISA)
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
ELISA:
-
Collect the cell culture supernatant after 24 hours.
-
Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | Baseline Value | Baseline Value | Baseline Value |
| LPS Control | Stimulated Value | Stimulated Value | Stimulated Value |
| LPS + this compound (Low Conc.) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LPS + this compound (High Conc.) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LPS + Dexamethasone (Positive Control) | Reference Value | Reference Value | Reference Value |
HDAC6 Inhibition Assay
This is a biochemical assay to determine if this compound directly inhibits the enzymatic activity of HDAC6.
Experimental Protocol:
-
Assay Setup:
-
Use a commercially available HDAC6 fluorometric assay kit.
-
In a 96-well plate, add recombinant human HDAC6 enzyme, the fluorogenic substrate, and varying concentrations of this compound.
-
Include a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.
-
-
Measurement:
-
Incubate the plate at 37°C for the recommended time.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition of HDAC6 activity for each concentration of the compound.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | IC50 for HDAC6 (nM) |
| This compound | Hypothetical Value |
| Tubastatin A (Positive Control) | Reference Value |
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The hypothetical data in the tables is for illustrative purposes only and does not represent actual experimental results for this compound.
References
A Step-by-Step Guide to the Knorr Pyrazole Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, offering a versatile and straightforward method for the synthesis of pyrazole derivatives. First described by Ludwig Knorr in 1883, this condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental tool in the development of new therapeutic agents, owing to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][2]
This document provides detailed application notes and experimental protocols for the Knorr pyrazole synthesis, including a discussion of the reaction mechanism, factors influencing regioselectivity, and specific examples with quantitative data.
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through the formation of a hydrazone intermediate.[3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3]
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the regioselectivity of the reaction. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[3] The selectivity is influenced by steric hindrance, the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[3][4]
General mechanism of the Knorr pyrazole synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid | 100 | 1 | ~90 | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 | High | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | Reflux | 4 | 85 (mixture of isomers) | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | Room Temp | 1 | 95 (single isomer) | [3] |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 4-Sulfonamidophenylhydrazine HCl | Ethanol | Reflux | 24 | ~80 | [2] |
| Ethyl acetoacetate | Phenylhydrazine | None | 135-145 | 1 | High | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)
This protocol details the synthesis of Antipyrine, a compound with analgesic and antipyretic properties.[5][8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methyl iodide or Dimethyl sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.[5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5]
-
Isolation of Intermediate: Cool the resulting syrup in an ice bath to facilitate the crystallization of the crude 3-methyl-1-phenyl-5-pyrazolone.[5]
-
Purification of Intermediate: Collect the crude product by vacuum filtration and recrystallize from ethanol.
-
Methylation: The purified intermediate is then methylated using an appropriate methylating agent like methyl iodide or dimethyl sulfate to yield antipyrine.[8]
Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from Ethyl Benzoylacetate
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[6]
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.[6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
Metal-Free Synthesis of 3,5-Disubstituted 1H-Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for advancing drug discovery and development. This document provides detailed application notes and protocols for selected metal-free synthetic routes to 3,5-disubstituted 1H-pyrazoles, a class of isomers with significant therapeutic potential.
Introduction
Traditional pyrazole syntheses often rely on metal catalysts, which can introduce issues of cost, toxicity, and product contamination. The methods detailed below represent robust, metal-free alternatives, promoting greener and more sustainable chemical practices. These protocols are designed to be readily implemented in a standard laboratory setting.
Method 1: One-Pot Synthesis from Propargylic Alcohols and Diprotected Hydrazines
This efficient, two-component, one-pot approach yields a variety of 3,5-disubstituted 1H-pyrazoles from readily available propargylic alcohols. The reaction proceeds via an acid-catalyzed propargylation of an N,N-diprotected hydrazine, followed by a base-mediated 5-endo-dig cyclization.[3]
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of the propargylic alcohol (1.0 mmol) and N-acetyl-N'-tosylhydrazine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add boron trifluoride-diethyl etherate (BF3·OEt2) (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Upon completion of the first step (monitored by TLC), cool the reaction mixture to 0 °C.
-
Add potassium tert-butoxide (KOt-Bu) (3.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 3,5-disubstituted 1H-pyrazole.
Data Presentation:
Table 1: Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols.
| Entry | R1 | R2 | Time (Step 1, h) | Time (Step 2, h) | Yield (%) |
| 1 | Phenyl | H | 2 | 3 | 85 |
| 2 | 4-Methylphenyl | H | 2 | 3 | 82 |
| 3 | 4-Methoxyphenyl | H | 2.5 | 3 | 80 |
| 4 | 4-Chlorophenyl | H | 2 | 3.5 | 78 |
| 5 | 2-Thienyl | H | 2.5 | 3.5 | 75 |
| 6 | Phenyl | Methyl | 3 | 4 | 72 |
Note: The reaction is successful for propargylic alcohols with aromatic or heteroaromatic substituents at the carbinol center. Aliphatic aldehydes-derived propargylic alcohols may not be suitable substrates under these conditions.[3]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles.
Method 2: Synthesis from Hydrazones and Phenacyl Bromides
This catalyst-free method provides good to excellent yields of 3,5-diarylpyrazoles through the reaction of phenacyl bromides with aldehyde hydrazones in ethanol.[2]
Reaction Scheme:
Experimental Protocol:
-
Dissolve the phenacyl bromide (1.0 equiv, 1.5 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Add the benzal hydrazone (1.4 equiv, 2.1 mmol) to the refluxing solution.
-
Continue to reflux the mixture for 30 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution by rotary evaporation.
-
Purify the crude product by column chromatography or crystallization to yield the 3,5-diaryl-1H-pyrazole.[2]
Data Presentation:
Table 2: Synthesis of 3,5-Diaryl-1H-Pyrazoles from Phenacyl Bromides and Benzal Hydrazones.
| Entry | Ar1 of Phenacyl Bromide | Ar2 of Benzal Hydrazone | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Chlorophenyl | Phenyl | 82 |
| 3 | 4-Bromophenyl | Phenyl | 80 |
| 4 | Phenyl | 4-Methoxyphenyl | 78 |
| 5 | Phenyl | 4-Nitrophenyl | 75 |
Experimental Workflow:
Caption: Workflow for the synthesis of 3,5-diaryl-1H-pyrazoles.
Method 3: Synthesis from 1,3-Diyne Derivatives and Hydrazines
This atom-economic, one-pot synthesis proceeds under base, acid, and metal-free conditions, utilizing PEG-400 as an environmentally friendly solvent. The reaction involves two successive hydroaminations.[4]
Reaction Scheme:
Experimental Protocol:
-
In a sealed tube, combine the 1,3-diyne derivative (1.0 mmol), hydrazine or substituted hydrazine (1.2 mmol), and PEG-400 (3 mL).
-
Heat the reaction mixture at the temperature and for the time indicated in Table 3, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 3,5-disubstituted pyrazole.
Data Presentation:
Table 3: Synthesis of 3,5-Disubstituted 1H-Pyrazoles from 1,3-Diynes.
| Entry | R1 | R2 | R3 | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Indole | H | 80 | 2 | 95 |
| 2 | 4-Methylphenyl | Indole | H | 80 | 2.5 | 92 |
| 3 | 4-Fluorophenyl | Indole | H | 80 | 2 | 90 |
| 4 | Phenyl | Indole | Phenyl | 100 | 4 | 88 |
| 5 | Phenyl | Indole | 4-Nitrophenyl | 100 | 5 | 85 |
Note: This method is notable for its tolerance to a variety of functional groups and is not sensitive to moisture or atmospheric oxygen.[4]
Logical Relationship Diagram:
Caption: Key components for the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diynes.
Conclusion
The presented metal-free methods offer versatile and sustainable pathways for the synthesis of 3,5-disubstituted 1H-pyrazoles. These protocols provide researchers in academia and industry with practical and efficient tools for accessing this important class of heterocyclic compounds, thereby facilitating further advancements in drug discovery and materials science. The choice of method can be tailored based on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]
- 4. Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive hydroaminations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Regiocontrolled Synthesis of Substituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of key methodologies for the regiocontrolled synthesis of substituted pyrazoles, a critical scaffold in medicinal chemistry and drug development. The following sections detail established synthetic strategies, including experimental procedures and data, to guide the synthesis of specific pyrazole regioisomers.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The biological efficacy of pyrazole-containing compounds is often dependent on the substitution pattern on the pyrazole ring. Therefore, the development of synthetic methods that allow for precise control over the regiochemistry of substitution is of paramount importance.
This document outlines three robust methods for the regiocontrolled synthesis of substituted pyrazoles:
-
Regioselective Knorr-Type Condensation of 1,3-Dicarbonyl Compounds.
-
Synthesis via [3+2] Dipolar Cycloaddition of Tosylhydrazones and Alkynes.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones) via Pyrazoline Intermediates.
Method 1: Regioselective Knorr-Type Condensation of 1,3-Dicarbonyl Compounds
The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a foundational method for pyrazole synthesis, first reported by Knorr in 1883.[1][4] While this reaction can sometimes yield a mixture of regioisomers, careful selection of reaction conditions and substrates can lead to high regioselectivity.[1][5]
Signaling Pathway Diagram
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[1]
This protocol describes a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[1]
Materials:
-
Substituted 1,3-diketone
-
Arylhydrazine
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (5 mL).
-
Add the arylhydrazine (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure pyrazole derivative.
Data Presentation
| Entry | R1 | R2 | R3 | Arylhydrazine (R') | Yield (%) | Reference |
| 1 | CH3 | H | CF3 | Phenyl | 98 | [1] |
| 2 | Ph | H | CF3 | Phenyl | 95 | [1] |
| 3 | CH3 | H | CH3 | Phenyl | 85 | [1] |
| 4 | Ph | H | Ph | 4-Nitrophenyl | 92 | [1] |
Method 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocycles with high regioselectivity. The reaction of in-situ generated nitrile imines (from N-alkylated tosylhydrazones) with terminal alkynes provides a highly efficient and completely regioselective route to 1,3,5-trisubstituted pyrazoles.[6]
Logical Relationship Diagram
Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles[6]
This protocol describes an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes with complete regioselectivity.[6]
Materials:
-
N-alkylated tosylhydrazone
-
Terminal alkyne
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Pyridine (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (0.5 mmol), the terminal alkyne (0.6 mmol), potassium tert-butoxide (1.0 mmol), and 18-crown-6 (0.1 mmol).
-
Add anhydrous pyridine (3 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 1,3,5-trisubstituted pyrazole.
Data Presentation
| Entry | Tosylhydrazone (R1, R') | Alkyne (R5) | Yield (%) | Reference |
| 1 | Ph, Me | Ph | 92 | [6] |
| 2 | 4-MeO-Ph, Me | Ph | 95 | [6] |
| 3 | 4-Cl-Ph, Me | Ph | 85 | [6] |
| 4 | Ph, Me | 4-Me-Ph | 90 | [6] |
| 5 | Ph, Bn | Ph | 88 | [6] |
Method 3: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones
This method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. The reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. This approach is particularly useful for the synthesis of 3,5-diarylpyrazoles.[5]
Experimental Workflow Diagram
Caption: Synthetic pathway from chalcones to 3,5-diaryl-1H-pyrazoles.
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from β-Arylchalcones[5]
This protocol details the synthesis of 3,5-diaryl-1H-pyrazoles starting from β-arylchalcones via an epoxide intermediate.[5]
Materials:
-
β-Arylchalcone
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Methanol
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
Step 1: Epoxidation of Chalcone
-
Dissolve the β-arylchalcone (10 mmol) in a mixture of methanol (50 mL) and acetone (20 mL) in a round-bottom flask.
-
Cool the solution to 15 °C in an ice bath.
-
Add 30% hydrogen peroxide (5 mL) followed by the dropwise addition of 2N sodium hydroxide solution, maintaining the temperature below 20 °C.
-
Stir the mixture for 4 hours.
-
Pour the reaction mixture into cold water and collect the precipitated chalcone epoxide by filtration. Wash with water and dry.
Step 2: Synthesis of Pyrazole
-
Reflux a mixture of the chalcone epoxide (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (30 mL) for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.
Data Presentation
| Entry | Chalcone Ar1 | Chalcone Ar2 | Yield (%) | Reference |
| 1 | Ph | Ph | 85-90 | [5] |
| 2 | 4-Cl-Ph | Ph | 82-88 | [5] |
| 3 | 4-MeO-Ph | Ph | 88-93 | [5] |
| 4 | Ph | 4-NO2-Ph | 78-85 | [5] |
Conclusion
The regiocontrolled synthesis of substituted pyrazoles is crucial for the development of new therapeutic agents and functional materials. The methods presented here—regioselective Knorr-type condensation, [3+2] dipolar cycloaddition, and synthesis from chalcones—offer versatile and efficient strategies to access specific pyrazole regioisomers. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and data provided serve as a practical guide for researchers in the field.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
One-Pot Synthesis of Functionalized Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein leverage multicomponent reactions (MCRs) to achieve efficient, atom-economical, and diversity-oriented synthesis of complex pyrazole scaffolds.
Application Notes
Pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (Viagra®), and Rimonabant.[1][2][3][4] Their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, makes them a "privileged scaffold" in drug design.[1][4][5][6] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these valuable compounds, offering significant advantages over traditional multi-step methods by combining several reaction steps into a single operation. This approach enhances efficiency, reduces waste, and allows for the rapid generation of diverse libraries of pyrazole derivatives for biological screening.[1][2][5]
Recent advances in MCRs for pyrazole synthesis have focused on the use of various catalysts, including p-toluenesulfonic acid (p-TsOH), molecular iodine, and immobilized enzymes, as well as green reaction conditions such as the use of water as a solvent or solvent-free reactions.[7][8][9] These methods often exhibit high yields and broad substrate scope, tolerating a wide range of functional groups.[7] The synthesized pyrazole derivatives have shown promising activity against various cancer cell lines, bacterial strains, and inflammatory targets.[5][6][10]
Key Applications in Drug Discovery:
-
Anticancer Agents: Functionalized pyrazoles have been identified as potent inhibitors of various kinases and other signaling pathways implicated in cancer progression.[6] For instance, certain pyrazole derivatives have demonstrated significant cytotoxic activity against HeLa, PC-3, and A549 cancer cell lines.[6]
-
Anti-inflammatory Drugs: The pyrazole scaffold is central to the design of selective COX-2 inhibitors for the treatment of inflammation and pain.[1][2]
-
Antimicrobial Agents: Novel pyrazole derivatives have shown promising antibacterial and antifungal activities, with some compounds exhibiting efficacy against drug-resistant strains like MRSA.[3][4][5]
-
Neurodegenerative Diseases: There is growing interest in the application of pyrazole-based compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease, with some derivatives acting as potent acetylcholinesterase inhibitors.[4][11]
Data Presentation: Summary of One-Pot Synthesis Protocols
The following tables summarize quantitative data from various reported one-pot syntheses of functionalized pyrazole derivatives.
Table 1: Three-Component Synthesis of Multifunctionalized Pyrazoles [7]
| Entry | β-Diketone | Arylglyoxal | Arylhydrazone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimedone | Phenylglyoxal | Phenylhydrazone | p-TsOH | DMF | 70 | 2 | 92 |
| 2 | 4-Hydroxycoumarin | 4-Chlorophenylglyoxal | 4-Nitrophenylhydrazone | p-TsOH | DMF | 70 | 3 | 88 |
| 3 | 2-Hydroxy-1,4-naphthoquinone | 4-Methoxyphenylglyoxal | Phenylhydrazone | p-TsOH | DMF | 70 | 2.5 | 90 |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [5]
| Entry | Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 92 | | 2 | 4-Chlorobenzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 90 | | 3 | 4-Methylbenzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 88 |
Table 3: Iodine-Catalyzed Three-Component Synthesis of Highly Functionalized Pyrazoles [8]
| Entry | Aldehyde | Malononitrile | Phenylhydrazine | Catalyst | Solvent | Condition | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1 equiv | 1 equiv | I₂ | Water | Reflux | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1 equiv | 1 equiv | I₂ | Water | Reflux | 40 | 92 |
| 3 | 4-Nitrobenzaldehyde | 1 equiv | 1 equiv | I₂ | Water | Reflux | 45 | 90 |
Experimental Protocols
Protocol 1: p-TsOH-Catalyzed Three-Component Synthesis of Multifunctionalized Pyrazoles[7]
This protocol describes a one-pot, three-component synthesis of aryl- and cyclic β-diketone-substituted pyrazole derivatives.
Materials:
-
Cyclic β-diketone (e.g., dimedone, 4-hydroxycoumarin) (1.0 mmol)
-
Arylglyoxal (1.0 mmol)
-
Arylhydrazone (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the cyclic β-diketone (1.0 mmol), arylglyoxal (1.0 mmol), arylhydrazone (1.0 mmol), and p-TsOH (10 mol%).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 70 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure multifunctionalized pyrazole derivative.
Protocol 2: Taurine-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water[5]
This protocol outlines an environmentally friendly, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Taurine (20 mol%)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and taurine (20 mol%) in water (10 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole product.
Mandatory Visualizations
Caption: General experimental workflow for one-pot synthesis of pyrazoles.
Caption: Logical relationship of components in a multicomponent reaction.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 8. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-propyl-1H-pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-propyl-1H-pyrazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the Knorr pyrazole synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3]
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in pyrazole synthesis can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[4] Common causes and troubleshooting steps include:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[4]
-
-
Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to lower yields.
-
Troubleshooting: While a 1:1 molar ratio of the 1,3-dicarbonyl compound to hydrazine is typical, a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
-
Poor Quality of Reagents: Impurities in the starting materials can lead to side reactions and reduced yields.
-
Troubleshooting: Ensure the purity of the 1,3-dicarbonyl precursor and hydrazine hydrate. Hydrazine hydrate can degrade over time, so using a freshly opened bottle is recommended.
-
-
Inappropriate Catalyst: The choice and amount of catalyst are crucial.
Q2: My reaction mixture has turned a dark yellow or red color. What causes this and how can I obtain a cleaner product?
A2: Discoloration is a common observation in Knorr pyrazole syntheses, often due to the formation of impurities from the hydrazine starting material, especially when using hydrazine salts.[7]
-
Troubleshooting:
-
Use of a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.
-
Purification: The colored impurities can often be removed during workup and purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) or column chromatography on silica gel are effective methods.[7] A silica plug filtration, washing with a non-polar solvent like toluene to remove colored impurities before eluting the product with a more polar solvent, can also be effective.[7]
-
Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A3: Side reactions can lower the yield of the desired pyrazole. In the Knorr synthesis, potential side reactions include incomplete cyclization or the formation of hydrazone intermediates.[3]
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the formation of intermediates and byproducts throughout the reaction.
-
Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. Ensuring complete cyclization may require longer reaction times or higher temperatures.
-
pH Control: The pH of the reaction can be critical. Acid catalysis facilitates both the initial imine formation and the subsequent cyclization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Knorr pyrazole synthesis is one of the most common and versatile methods for preparing pyrazoles.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2][3] For this compound, a suitable starting material would be a propyl-substituted 1,3-dicarbonyl compound reacted with hydrazine hydrate.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent can influence reaction rate and, in some cases, regioselectivity. Protic polar solvents like ethanol are commonly used for the Knorr synthesis.[6] Aprotic dipolar solvents such as N,N-dimethylacetamide have also been used effectively.[9] The optimal solvent may need to be determined based on the specific substrates and reaction conditions.
Q3: What are the typical purification methods for this compound?
A3: Purification of pyrazoles is commonly achieved through recrystallization or column chromatography.[7] The choice of method depends on the physical properties of the product and the nature of the impurities. For solid products, recrystallization is often a straightforward and effective method. For oils or solids with closely related impurities, column chromatography on silica gel is generally preferred.[10] Another method involves the formation of an acid addition salt of the pyrazole, which can be crystallized and then neutralized to recover the purified pyrazole.[11]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of any intermediates or side products.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in Knorr-type Pyrazole Syntheses
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | None | 120 | 0.5 | 95 | [6] |
| 2 | Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | High | [1] |
| 3 | 1,3-Diketones | Arylhydrazines | None | N,N-Dimethylacetamide | Room Temp | - | 59-98 | [9] |
| 4 | Acetylacetone | Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol | Room Temp | - | 70-91 | [12] |
| 5 | Chalcones | Phenylhydrazine | Ytterbium perfluorooctanoate | - | - | - | Moderate to Good | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knorr Synthesis
This protocol describes a representative method for the synthesis of this compound from a suitable propyl-substituted 1,3-dicarbonyl compound and hydrazine hydrate.
Materials:
-
Propyl-substituted 1,3-dicarbonyl compound (e.g., 1-formyl-2-pentanone or equivalent)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the propyl-substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazole derivatives.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Common Causes and Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which consume the reactants and reduce the yield of the desired product.[1] Hydrazine derivatives, in particular, can degrade over time.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or LC-MS. It is often best to use a freshly opened or purified hydrazine reagent.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are all critical parameters that can significantly impact the reaction yield.[1][2]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider screening different solvents and catalysts. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of starting material in the reaction mixture.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.
-
Recommendation: Analyze your crude reaction mixture to identify any major byproducts. This can provide clues about competing reaction pathways. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can sometimes minimize side reactions.
-
Below is a logical workflow to troubleshoot low yields in your pyrazole synthesis:
References
Technical Support Center: Purification of 3-Propyl-1H-Pyrazole and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-propyl-1H-pyrazole and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
A1: The primary methods for purifying this compound and related compounds are column chromatography, recrystallization, and distillation. The choice of technique depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: When synthesizing this compound via the common Knorr synthesis (reaction of a 1,3-dicarbonyl compound with hydrazine), several impurities can arise. These include unreacted starting materials, regioisomers (e.g., 5-propyl-1H-pyrazole), and byproducts from side reactions.[1] The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Discoloration of the reaction mixture, often to a yellow or red hue, can indicate the presence of impurities, which may stem from the hydrazine starting material.[2]
Q3: How can I remove colored impurities from my pyrazole product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration. Another effective method is passing a solution of the compound through a short plug of silica gel, which may retain the colored impurities. Recrystallization itself is also often effective at leaving colored impurities behind in the mother liquor.
Q4: My pyrazole compound is an oil and won't crystallize. What should I do?
A4: If your pyrazole derivative is an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Ensure all solvent has been removed under high vacuum. If the product is still an oil, purification by column chromatography is a highly effective method for separating it from impurities that may be preventing crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup. |
| Product loss during workup | If performing a liquid-liquid extraction, ensure the correct layers are being collected. Check the pH of the aqueous layer to prevent loss of basic pyrazole products. |
| Suboptimal recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled slowly to maximize crystal formation and recovery. |
| Product loss on chromatography column | For basic pyrazoles, deactivating the silica gel with triethylamine may prevent irreversible adsorption to the acidic silica. |
Issue 2: "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| Supersaturation at a temperature above the compound's melting point | Add more of the "good" solvent to the hot solution to lower the saturation point. |
| Solution cooling too rapidly | Insulate the flask to allow for slow, gradual cooling, which promotes the formation of crystals over oil. |
| Inappropriate solvent system | Experiment with different solvents or solvent pairs. A solvent with a lower boiling point might be beneficial. |
| Lack of nucleation sites | Add a seed crystal of the pure compound to induce crystallization. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step | | Incorrect mobile phase polarity | Optimize the solvent system using TLC first. A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. | | Co-elution of regioisomers | If regioisomers are present, a less polar solvent system and a longer column may be required to achieve separation. | | Compound streaking on the column | For basic pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape. |
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | High purity achievable, scalable. | Can be time-consuming, potential for low yield if compound is highly soluble in the chosen solvent. |
| Column Chromatography | >98% | 50-85% | Excellent for separating complex mixtures and isomers. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. |
| Distillation (for liquids) | >97% | 70-95% | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable, may not separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for specific analogs.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethanol, water, ethyl acetate, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for pyrazoles.[3]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline and should be optimized using TLC first.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.3. A starting point could be a 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Signaling Pathway Diagram
Many pyrazole analogs are developed as kinase inhibitors in cancer therapy. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial target in angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrazole-based inhibitors can block the activity of VEGFR-2, thereby inhibiting downstream signaling and preventing tumor angiogenesis.[4][5][6][7][8]
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-propyl-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-propyl-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in pyrazole synthesis, particularly via the Knorr synthesis from a 1,3-dicarbonyl compound and hydrazine, can be attributed to several factors. Follow these troubleshooting steps to improve your yield.[1]
-
Purity of Starting Materials: Ensure the purity of your 1,3-hexanedione and hydrazine. Impurities in the dicarbonyl compound can lead to side reactions, while degraded hydrazine will have reduced nucleophilicity.[1] It is recommended to use freshly opened or purified hydrazine.[1]
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Consider increasing the temperature or refluxing the reaction mixture to ensure it proceeds to completion.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure all starting material has been consumed.[1][2]
-
Solvent: The choice of solvent can be critical. While ethanol is commonly used, aprotic dipolar solvents such as DMF or DMSO have been shown to improve yields in some cases.[2]
-
-
Stoichiometry: A slight excess (1.0-1.2 equivalents) of hydrazine can be used to help drive the reaction to completion.[1]
-
pH Control: The pH of the reaction mixture can influence the rate and outcome. For reactions using hydrazine salts, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and promote a cleaner reaction.[1]
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: I am observing the formation of more than one product, likely regioisomers. How can I improve the regioselectivity of my synthesis?
-
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls like 1,3-hexanedione. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of this compound and 5-propyl-1H-pyrazole.
-
Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1] In the case of 1,3-hexanedione, the difference in steric hindrance between the methyl and propyl groups can influence the site of initial hydrazine attack.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.
-
Purification: If a mixture of regioisomers is formed, they can often be separated by silica gel column chromatography.[2]
-
Issue 3: Discoloration of the Reaction Mixture
-
Question: My reaction mixture has turned a dark yellow or red color. Is this normal, and can it be prevented?
-
Answer: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]
-
Prevention: Using a freshly opened bottle of hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored byproducts.
-
Purification: Most colored impurities can be removed during workup and purification steps such as recrystallization or column chromatography.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[2] For the synthesis of this compound, the required 1,3-dicarbonyl precursor is 1,3-hexanedione.
Q2: How can I prepare the 1,3-hexanedione precursor?
A2: 1,3-Hexanedione can be synthesized via a Claisen condensation reaction. A common approach is the crossed Claisen condensation between an ester, such as ethyl butyrate, and a ketone, like acetone, in the presence of a strong base (e.g., sodium ethoxide or sodium hydride).
Q3: What are some common side reactions to be aware of?
A3: Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, where the reaction may stall at the hydrazone intermediate, and the formation of byproducts from impurities in the starting materials.[1][2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. LC-MS can also be used for more detailed monitoring.[1]
Q5: What is the best way to purify the final this compound product?
A5: The crude product can be purified by several methods. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often effective.[1] For liquid products or to separate isomers, silica gel column chromatography is a common and effective method.[2] Distillation under reduced pressure is another viable option for purifying liquid pyrazoles.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Ethanol | DMF | 2,2,2-Trifluoroethanol | Improved regioselectivity and potentially higher yield with TFE. |
| Catalyst | None | Acetic Acid (catalytic) | Nano-ZnO (10 mol%) | Acid catalysis can increase the reaction rate. Nano-ZnO may lead to higher yields in shorter times.[2] |
| Temperature | Room Temperature | 60 °C | Reflux | Higher temperatures generally favor faster reaction rates and completion.[2] |
| Hydrazine eq. | 1.0 | 1.2 | 1.5 | A slight excess of hydrazine can improve yield by driving the reaction to completion.[1] |
Note: This table provides illustrative examples of how reaction parameters can be varied to optimize the yield. Actual yields will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Hexanedione (Precursor)
This protocol is a general procedure for a Claisen condensation to synthesize a 1,3-diketone.
-
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl butyrate
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add a mixture of ethyl butyrate and acetone dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-hexanedione.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the Knorr pyrazole synthesis.
-
Materials:
-
1,3-Hexanedione
-
Hydrazine hydrate or hydrazine salt
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, optional)
-
Sodium acetate (if using a hydrazine salt)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-hexanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. If using a hydrazine salt, add sodium acetate (1.1 eq) to the mixture. A catalytic amount of glacial acetic acid can also be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude this compound by silica gel column chromatography or vacuum distillation.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 3,5-Disubstituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and other experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2][3] The outcome is influenced by the steric and electronic properties of the substituents on both reactants.
Troubleshooting Strategies:
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to afford high regioselectivity in certain cases.[1]
-
Substrate Modification: Altering the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group. For example, a more sterically hindered or electron-rich carbonyl group may react preferentially.
-
Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiocontrol. One such method involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with specific dienophiles.[4] Another approach is the reaction of α,β-alkynic aldehydes with hydrazines.[1]
Q2: My pyrazole synthesis has a low yield. What are the possible causes and how can I optimize the reaction?
A2: Low yields can be attributed to several factors, including incomplete reaction, formation of stable intermediates, or degradation of the product.
Troubleshooting Strategies:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine if the reaction has gone to completion.
-
Temperature and Reaction Time: Many pyrazole syntheses require heating (reflux) to proceed at a reasonable rate.[5][6] Consider increasing the temperature or prolonging the reaction time if starting materials are still present.
-
Catalyst Optimization: The choice and concentration of the catalyst (e.g., acetic acid, mineral acids, or Lewis acids) can be critical for facilitating the cyclization and dehydration steps.[6]
-
In-situ Generation of Intermediates: In some cases, the 1,3-dicarbonyl precursor may be unstable. An alternative is the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot synthesis.[1][7]
-
Oxidation of Pyrazoline Intermediate: The initial cyclization may form a stable pyrazoline intermediate which requires a subsequent oxidation step to yield the aromatic pyrazole.[8] This can be achieved by simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere.[7]
Q3: I am observing the formation of N-alkylated regioisomers during the functionalization of my pyrazole. How can I control the selectivity?
A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[9][10]
Troubleshooting Strategies:
-
Steric Hindrance: Introducing a bulky substituent at the C3 or C5 position of the pyrazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylation to the less hindered nitrogen.
-
Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. The choice of base (e.g., K₂CO₃ vs. NaH) and solvent (e.g., acetonitrile, THF, or DMSO) can alter the site of deprotonation and subsequent alkylation.[11]
-
Alternative Alkylating Agents: Using sterically demanding alkylating agents can favor reaction at the less hindered nitrogen atom.[11]
-
Catalyst-Controlled Alkylation: Recent advances have shown that enzymatic catalysis can achieve unprecedented regioselectivity in pyrazole alkylation.[10] While highly specific, this may require specialized reagents and conditions.
Data Presentation: Regioselectivity in Pyrazole Synthesis
The following table summarizes the influence of substituents on the regioselectivity of the reaction between 1,3-diketones and arylhydrazines.
| R¹ Substituent (Diketone) | R³ Substituent (Diketone) | Arylhydrazine | Product Ratio (1,3,5-isomer : 1,5,3-isomer) | Reference |
| CH₃ | CF₃ | Phenylhydrazine | >99:1 | [2] |
| CH₃ | CH₃ | Phenylhydrazine | Mixture of isomers | [2] |
| Aryl | Aryl | Phenylhydrazine | Generally a mixture, dependent on electronic effects | [3] |
| Alkyl | H | Phenylhydrazine | High regioselectivity for the 1,5-disubstituted isomer | [3] |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Diarylpyrazoles from Acetophenones and Aryl Hydrazones:
This protocol is adapted from a method that allows for the one-pot synthesis of 3,5-diarylpyrazoles.[5]
-
Reactant Mixture: In a round-bottom flask, combine the substituted acetophenone (1.0 equiv), the aryl hydrazone (1.0 equiv), dimethyl sulfoxide (DMSO, 4.0 equiv), and a catalytic amount of iodine (I₂, 0.05 equiv) in ethanol.
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid (HCl).
-
Reaction: Reflux the mixture for 5-16 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Dilute the residue with water and adjust the pH to 4-5 using 6 N HCl. Filter the resulting precipitate, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for addressing regioisomer formation.
Experimental Workflow for Pyrazole Synthesis from Chalcones
Caption: Synthetic pathway to 3,5-diaryl-1H-pyrazoles from chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different substituent arrangements on the pyrazole ring.[1][2] This reaction can lead to two possible regioisomers. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
Q3: I am observing a nearly 1:1 mixture of regioisomers. What steps can I take to improve the selectivity?
A3: A low regioselectivity, often manifesting as a nearly equimolar mixture of products, is a common challenge. Here are some troubleshooting strategies:
-
Solvent Modification: As a first step, consider changing the solvent. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance regioselectivity in favor of one isomer.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
-
pH Adjustment: The pH of the reaction can be a critical factor. If the reaction is run under neutral conditions, consider adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or a base (e.g., NaOAc, TEA). The optimal pH will depend on the specific substrates.
-
Hydrazine Salt vs. Free Base: The form of the hydrazine used can influence the outcome. For arylhydrazines, using the hydrochloride salt can favor the formation of one regioisomer, while the free base may lead to the other.[5]
-
Temperature Control: Analyze the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
Q4: My reaction is selective, but it's producing the undesired regioisomer. How can I reverse the selectivity?
A4: When the reaction favors the formation of the undesired regioisomer, a change in strategy is necessary.
-
Reverse the Electronic Demand: If possible, modify the substituents on your 1,3-dicarbonyl compound. For example, replacing an electron-donating group with an electron-withdrawing group on one side of the diketone can redirect the initial nucleophilic attack of the hydrazine.
-
Utilize a Different Hydrazine Derivative: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affects the relative nucleophilicity of the two nitrogen atoms. Switching from methylhydrazine to phenylhydrazine, for instance, can alter the preferred site of initial attack.
-
Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative, more regioselective synthetic methods. These can include [3+2] cycloaddition reactions of sydnones with alkynes or reactions involving β-enamino diketones.[6][7]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio of Regioisomers (2a:3a or 2a:4a) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 |
| 5 | 2-Furyl | CF₂CF₃ | TFE | 98:2 |
| 6 | 2-Furyl | CF₂CF₃ | HFIP | >99:<1 |
| 7 | 2-Furyl | CO₂Et | EtOH | 44:56 |
| 8 | 2-Furyl | CO₂Et | TFE | 89:11 |
| 9 | 2-Furyl | CO₂Et | HFIP | 93:7 |
Data adapted from The Journal of Organic Chemistry.[4]
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis in Fluorinated Alcohols
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (0.3 mmol) in the selected fluorinated solvent (0.5 mL of TFE or HFIP).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (e.g., methylhydrazine) (0.45 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 45 minutes.
-
Workup: Evaporate the solvent under reduced pressure. Take up the residue in ethyl acetate, wash with water and brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by flash chromatography on silica gel to isolate the desired pyrazole regioisomer.
Protocol 2: Regiocontrolled Synthesis Using Arylhydrazine Hydrochloride vs. Free Base
-
Reaction Setup: In separate reaction vessels, place the trichloromethyl enone (1 mmol) in methanol (10 mL).
-
Addition of Hydrazine:
-
To one vessel, add the arylhydrazine hydrochloride (1.2 mmol).
-
To the second vessel, add the free arylhydrazine (1.2 mmol).
-
-
Reaction: Stir both mixtures at room temperature and monitor the progress by TLC.
-
Isolation: Upon completion, the products can be isolated and purified. The reaction with the hydrochloride salt is expected to yield the 1,3-regioisomer, while the free base should provide the 1,5-regioisomer.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor aqueous solubility of pyrazole compounds in various biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole compounds exhibit poor solubility in aqueous assay buffers?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from their chemical structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the presence of hydrophobic substituents can further decrease water solubility.
Q2: What are the initial signs of poor compound solubility in my assay?
A2: Signs of poor solubility can include:
-
Precipitation: Visible particles or cloudiness in your stock solutions or assay wells after dilution with aqueous buffers. This phenomenon is often referred to as "crashing out."
-
Inconsistent Assay Results: High variability between replicate wells and poor reproducibility of dose-response curves.
-
Non-ideal Dose-Response Curves: Shallow or flat dose-response curves, or curves that plateau at a low percentage of inhibition, can indicate that the compound is not fully dissolved at higher concentrations.
-
Low Maximum Response: The compound may not reach its expected maximum efficacy due to its limited solubility.
Q3: What is the maximum concentration of DMSO I can use as a co-solvent in my cell-based assays?
A3: While dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, its concentration in cell-based assays must be carefully controlled to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[2] However, the tolerance to DMSO is cell-line dependent, and it is crucial to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments.
Q4: Can adjusting the pH of the assay buffer improve the solubility of my pyrazole compound?
A4: Yes, for pyrazole compounds with ionizable groups, pH adjustment can be a simple and effective method to enhance solubility. Pyrazoles can act as weak bases due to the lone pair of electrons on the sp²-hybridized N2 nitrogen atom.[3] Lowering the pH of the buffer will protonate this nitrogen, forming a more soluble salt. Conversely, if the pyrazole derivative has an acidic functional group, increasing the pH will deprotonate it, also leading to increased solubility. It is critical to ensure the final pH of the assay buffer is compatible with the biological system (e.g., cells, enzymes) being studied.
Q5: How do cyclodextrins work to improve the solubility of pyrazole compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like pyrazole compounds, forming a host-guest inclusion complex.[4][5] This complex presents a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to addressing poor pyrazole compound solubility in your assays.
Problem: Compound precipitates upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Antisolvent precipitation due to rapid dilution from a high-concentration organic stock (e.g., DMSO). | 1. Optimize Dilution Method: Perform serial dilutions in a stepwise manner, gradually increasing the proportion of aqueous buffer. Vortex or mix thoroughly between each dilution step. 2. Use Co-solvents: Incorporate a water-miscible organic co-solvent such as ethanol, polyethylene glycol (PEG), or propylene glycol (PG) in your final assay buffer to increase the solvent capacity for your compound.[2][6] 3. Reduce Final Concentration: If possible, lower the final concentration of your compound in the assay to a level below its solubility limit in the assay buffer. |
Problem: Inconsistent or non-reproducible assay data.
| Possible Cause | Suggested Solution |
| Micro-precipitation or aggregation of the compound at the tested concentrations. | 1. Visually Inspect Plates: Before reading the assay, carefully inspect the assay plates under a microscope for any signs of precipitation. 2. Employ Solubilization Techniques: Proactively use one of the solubilization methods described in this guide (co-solvents, pH adjustment, cyclodextrins, etc.) to ensure your compound remains in solution. 3. Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of your compound under your specific assay conditions. |
Problem: Dose-response curve plateaus at a low level of activity.
| Possible Cause | Suggested Solution |
| The compound's solubility limit has been reached, preventing higher effective concentrations. | 1. Increase Compound Solubility: Utilize advanced formulation strategies such as creating an amorphous solid dispersion or a nanoparticle formulation to significantly enhance the compound's aqueous solubility.[7] 2. Confirm Target Engagement: Use a target engagement assay to verify that the compound is interacting with its intended biological target at the concentrations tested. |
Quantitative Data on Solubility Enhancement
The following table provides a summary of the potential improvements in solubility for pyrazole compounds using various techniques. The values presented are illustrative and can vary significantly depending on the specific pyrazole derivative and the experimental conditions.
| Compound | Technique | Vehicle/Carrier | Fold Increase in Solubility (approx.) | Reference |
| Celecoxib | Co-solvent | PEG 400-Ethanol | Significant | [6] |
| Riluzole | Cyclodextrin | α-CD | 1.7 | [8] |
| Riluzole | Cyclodextrin | SBE-β-CD | 3.7 | [8] |
| Dexibuprofen | Cyclodextrin & Polymer | HPβCD & Poloxamer-188 | ~688 | [9] |
| Poorly Soluble Drug | Amorphous Solid Dispersion | Apinovex™ polymers | Up to 80% drug loading | [10] |
| Hydrophobic API | Polymeric Micelles | Apisolex™ polymers | Up to 50,000x | [11] |
Experimental Protocols
Protocol 1: Use of Co-solvents for Solubilization
This protocol describes the preparation of a stock solution and subsequent dilutions for a poorly water-soluble pyrazole compound using a co-solvent system.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl) or appropriate aqueous buffer
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Initial Solubilization:
-
Accurately weigh the required amount of the pyrazole compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the final DMSO concentration in the assay will be ≤0.5%.[2]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]
-
-
Addition of Co-solvents and Surfactants:
-
Sequentially add PEG400 and Tween-80 to the DMSO stock solution. A common formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80.[2]
-
Vortex thoroughly after each addition to ensure a homogenous solution.
-
-
Final Dilution:
-
Slowly add sterile saline or the desired aqueous buffer to the co-solvent mixture to reach the final desired stock concentration.
-
Vortex until a clear and homogenous solution is obtained.
-
-
Assay Plate Preparation:
-
Perform serial dilutions of the final stock solution in the appropriate assay buffer to achieve the desired final concentrations in the assay wells.
-
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol outlines the steps for improving the solubility of a weakly basic pyrazole compound by adjusting the pH of the assay buffer.
Materials:
-
Pyrazole compound
-
DMSO
-
Aqueous assay buffer
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Sterile tubes
Procedure:
-
Determine the pKa of the Pyrazole Compound:
-
If the pKa is not known, it can be predicted using computational tools or determined experimentally. For a weakly basic pyrazole, the pKa of the conjugate acid is relevant.
-
-
Prepare a Concentrated Stock Solution:
-
Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock solution.
-
-
Adjust the pH of the Assay Buffer:
-
Take a volume of the aqueous assay buffer sufficient for your experiment.
-
Slowly add small increments of 1 M HCl while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to a value at least one to two pH units below the pKa of the pyrazole's conjugate acid.
-
Ensure the final pH is compatible with your biological assay system.
-
-
Dilute the Compound into the pH-Adjusted Buffer:
-
Perform a serial dilution of the DMSO stock solution into the pH-adjusted assay buffer to achieve the final desired concentrations.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a solution of a poorly soluble pyrazole compound.
Materials:
-
Pyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO
-
Sterile water or aqueous buffer
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
In a sterile vial, prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). The optimal concentration will depend on the specific pyrazole compound.
-
Vortex or sonicate until the HP-β-CD is completely dissolved.
-
-
Prepare the Pyrazole Stock Solution:
-
In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Form the Inclusion Complex:
-
Slowly add the pyrazole-DMSO stock solution to the HP-β-CD solution while vortexing vigorously.
-
Continue to vortex or sonicate the mixture for a period of time (e.g., 30 minutes to several hours) to facilitate the formation of the inclusion complex. The solution should become clear.
-
-
Final Preparation:
-
The resulting solution can be used as a stock for further dilutions in the assay buffer.
-
If required for sterile applications, the final solution can be filtered through a 0.22 µm syringe filter.
-
Visualizations
Caption: A flowchart for troubleshooting poor pyrazole solubility.
Caption: A diagram of a common signaling pathway targeted by pyrazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-propyl-1H-pyrazole during storage
Technical Support Center: 3-Propyl-1H-pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining an inert atmosphere, for example by storing under nitrogen or argon, is recommended.
Q2: What are the primary degradation pathways for pyrazole compounds?
A2: While the pyrazole ring itself is relatively stable, degradation can occur, particularly for its derivatives. The main pathways include:
-
Oxidation: Although the pyrazole ring is somewhat resistant, oxidative processes can occur, potentially at the N-1 and C-4 positions, leading to N-oxides or hydroxylated species. This can be initiated by dissolved oxygen or other reactive oxygen species.
-
Hydrolysis: This is a concern for pyrazole derivatives with functional groups like esters, which can hydrolyze under acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions and lead to degradation.
Q3: What are the visible signs of this compound degradation?
A3: Physical changes can indicate potential degradation. These include a change in color, the development of an unusual odor, or a change in the physical state of the compound. If you observe any of these signs, it is advisable to re-analyze the compound for purity before use.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for determining the percentage of the active compound and identifying any impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.
Q5: Is this compound sensitive to moisture?
A5: Yes, compounds with a pyrazole nucleus can be sensitive to moisture. It is recommended to handle the compound under an inert atmosphere and store it in a dry environment. Some pyrazole derivatives are known to be water-reactive.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound.
| Problem | Possible Cause | Recommended Action |
| Change in color of the compound (e.g., yellowing) | Oxidation due to exposure to air or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark place. Consider repurification by column chromatography if purity is compromised. |
| Unexpected peaks in HPLC/GC-MS analysis | Degradation of the compound. | Review storage conditions. The presence of new peaks may indicate the formation of degradation products. A forced degradation study can help identify these products. |
| Inconsistent experimental results | Poor stability of the compound in the experimental medium. | Evaluate the stability of this compound in your specific solvent or buffer system. Adjust the pH or add antioxidants if necessary. |
| Decreased potency or activity | Degradation of the active compound. | Re-test the purity of your sample. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study, or stress testing, is used to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method (e.g
-
Technical Support Center: Scaling Up the Synthesis of 3-Propyl-1H-Pyrazole for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-propyl-1H-pyrazole. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Knorr pyrazole synthesis is a widely used and scalable method. This involves the condensation reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of this compound, the recommended starting materials are 1,3-hexanedione and hydrazine hydrate.
Q2: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?
A2: Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[3] It is also flammable and can react vigorously with oxidizing agents.[4][5] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles and a face shield.[3][6] For scaled-up reactions, it is crucial to have an emergency plan in place and to ensure adequate temperature control to prevent runaway reactions.[7]
Q3: My reaction mixture has turned a dark yellow or red. Is this a cause for concern?
A3: Discoloration of the reaction mixture to a yellow or red hue is a common observation in Knorr pyrazole syntheses, often due to the formation of colored impurities from the hydrazine starting material.[8] While not always indicative of a failed reaction, it does suggest the presence of impurities that will need to be removed during purification.
Q4: I'm observing a low yield of the desired this compound. What are the likely causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or the formation of side products.[1] To improve the yield, you can try increasing the reaction time or temperature, ensuring the purity of your starting materials, and optimizing the purification process to minimize product loss.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[9]
Experimental Protocols
Synthesis of this compound from 1,3-Hexanedione and Hydrazine Hydrate
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the scale of the reaction.
Materials:
-
1,3-Hexanedione
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-hexanedione (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.[10]
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.[6]
Purification of this compound
The crude product can be purified by either distillation or column chromatography.
-
Distillation: Fractional distillation under reduced pressure is a suitable method for purifying this compound on a larger scale.
-
Column Chromatography: For smaller scales or to achieve higher purity, silica gel column chromatography can be employed. A mixture of ethyl acetate and hexanes is a common eluent system for pyrazoles.[11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC to ensure completion.[1] |
| Side reactions. | Ensure high purity of starting materials. Consider adding a mild base like sodium acetate to neutralize any acid byproducts that may promote side reactions. | |
| Loss during work-up or purification. | Optimize extraction and purification procedures. For recrystallization, use a minimal amount of hot solvent to avoid product loss.[12] | |
| Reaction Mixture is Darkly Colored | Impurities in hydrazine starting material. | Use high-purity hydrazine hydrate. |
| Formation of colored byproducts. | The use of a mild base can sometimes lead to a cleaner reaction.[8] Purification by column chromatography can help remove colored impurities.[8] | |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical 1,3-diketone. | While 1,3-hexanedione is symmetrical with respect to the carbonyl groups involved in the initial reaction with hydrazine, impurities or side reactions could potentially lead to isomers. Characterize all products to identify the desired isomer. |
| Difficulty in Product Isolation | Product is an oil and does not crystallize. | If recrystallization fails, consider purification by distillation or column chromatography. |
| Product is highly soluble in the work-up solvent. | Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. |
Data Presentation
Reaction Conditions for Pyrazole Synthesis
| Parameter | Condition | Reference |
| Starting Materials | 1,3-Dicarbonyl Compound, Hydrazine | [2] |
| Solvent | Ethanol, Water, or Acetic Acid | [8] |
| Catalyst | Typically a protic acid (e.g., Acetic Acid) | [1] |
| Temperature | Room Temperature to Reflux | [1][13] |
| Reaction Time | Varies (monitor by TLC) | [1] |
Analytical Data for Characterization
| Proton (¹H NMR) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C NMR) | Expected Chemical Shift (δ, ppm) |
| NH | ~12.3 (broad singlet) | C3 | ~150-155 |
| H4 | ~6.1 (doublet) | C4 | ~105 |
| H5 | ~7.4 (doublet) | C5 | ~134 |
| Propyl-CH₂ (α) | ~2.5-2.8 (triplet) | Propyl-CH₂ (α) | ~25-30 |
| Propyl-CH₂ (β) | ~1.6-1.8 (sextet) | Propyl-CH₂ (β) | ~22-25 |
| Propyl-CH₃ (γ) | ~0.9-1.0 (triplet) | Propyl-CH₃ (γ) | ~13-15 |
Note: The chemical shifts are approximate and based on data for 3-methylpyrazole and other substituted pyrazoles.[9][14][15]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted guidance on the separation of pyrazole isomers. The following sections offer solutions to common challenges, detailed experimental protocols, and comparative data to aid in method development and refinement.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating pyrazole isomers?
A1: The primary challenge stems from the similar physicochemical properties of pyrazole isomers. Regioisomers often have very close polarities, while enantiomers exhibit identical physical properties in non-chiral environments, making them difficult to resolve using standard chromatographic techniques.[1] The synthesis of pyrazoles, such as through the Knorr synthesis, frequently results in a mixture of these challenging-to-separate regioisomers.[2]
Q2: Which analytical techniques are most effective for pyrazole isomer separation?
A2: The most effective technique depends on the type of isomers:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile method for both regioisomers and is essential for separating enantiomers using Chiral Stationary Phases (CSPs).[1] HPLC can be performed in normal-phase, reverse-phase, or polar organic modes to achieve high resolution.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile pyrazole isomers, providing both separation and structural identification.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative, particularly for chiral separations. It often allows for faster analysis times compared to HPLC and uses more environmentally friendly mobile phases.[3][4]
-
Flash Column Chromatography: This is widely used for the preparative-scale separation of regioisomers from synthetic reaction mixtures, typically using silica gel.[1][5]
Q3: What are Chiral Stationary Phases (CSPs) and why are they important for pyrazole analysis?
A3: Chiral Stationary Phases are column packings that contain a single enantiomer of a chiral compound. They are crucial for the separation of enantiomers, which cannot be resolved by conventional achiral chromatography.[1] Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have proven highly effective for resolving chiral pyrazole derivatives by creating transient diastereomeric complexes with the analytes, allowing for their differential elution.[1][6][7]
Q4: Can the mobile phase composition significantly impact the separation of pyrazole enantiomers on a CSP?
A4: Yes, the mobile phase plays a critical role in chiral recognition.[6] In normal-phase chromatography, hydrogen bonding between the analyte and the chiral selector is a key contributor to separation.[7] In polar organic modes, competition between the analyte and mobile phase molecules for interaction sites on the stationary phase greatly affects resolution.[6] Therefore, screening different mobile phases (e.g., n-hexane/ethanol, acetonitrile, methanol) is a critical step in method development.[6][7]
Troubleshooting Guide
This guide addresses specific issues encountered during experimental analysis of pyrazole isomers.
Q1: My pyrazole isomers are not separating and are co-eluting in HPLC. What steps should I take?
A1: Co-elution is a common issue when separating closely related isomers.[8] A systematic approach is required to improve column selectivity and efficiency.
Troubleshooting Workflow for Peak Co-elution
Caption: Troubleshooting flowchart for HPLC peak co-elution.
Q2: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column.[8]
-
Solution for RP-HPLC: Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a highly end-capped column. Adjusting the mobile phase pH can also help by ensuring the analyte is in a single, non-ionized form.[8][9]
-
Solution for NP-HPLC: Ensure your sample solvent is not stronger than the mobile phase. Dissolve the sample in the mobile phase itself if possible.
Q3: My retention times are shifting between injections. Why is this happening?
A3: Unstable retention times can indicate issues with the HPLC system's stability or method robustness.[8]
-
Check Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.
-
Verify Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves for accuracy. Premixing the mobile phase manually can eliminate this as a variable.[10]
-
Control Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly affect retention times.[8]
Q4: The backpressure in my HPLC system is unusually high. What should I do?
A4: High backpressure typically points to a blockage in the system.[8]
-
Isolate the Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify which part is causing the high pressure.
-
Check for Blocked Frits: The most common cause is a clogged column inlet frit. If the column manufacturer permits, try back-flushing the column at a low flow rate to dislodge particulates.[8]
-
Prevent Precipitation: If using buffers, ensure they are fully dissolved and completely miscible with the organic portion of the mobile phase to prevent them from precipitating under high organic conditions.[8]
Data Summary Tables
Table 1: HPLC Conditions for Chiral Pyrazole Derivative Separation
| Parameter | Lux Cellulose-2 Column | Lux Amylose-2 Column | Reference |
| Preferred Elution Mode | Polar Organic Mode | Normal Elution Mode | [6][11] |
| Typical Mobile Phase | Acetonitrile or Methanol | n-Hexane / Ethanol | [6][7] |
| Typical Analysis Time | ~5 minutes | ~30 minutes | [11] |
| Maximum Resolution (Rs) | Up to 18 | Up to 30 | [11] |
| Key Advantage | Short run times, sharp peaks | Greater enantiomer-resolving ability | [6][11] |
Table 2: GC-MS Conditions for Pyrazole Regioisomer Analysis
| Parameter | Value | Reference |
| Column | DB-5ms (5% phenyl-methylpolysiloxane) or equivalent | [2] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [2] |
| Injector Temperature | 250 °C | [2] |
| Injection Mode / Ratio | Split (20:1, adjustable) | [2] |
| Carrier Gas | Helium | [2] |
| Flow Rate | 1.2 mL/min (constant flow) | [2] |
| Oven Program | 80 °C (hold 2 min), then ramp accordingly | [2] |
Detailed Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general method for the preparative separation of a mixture of two pyrazole regioisomers.[5]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Screen various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that provides adequate separation (a clear difference in Rf values) between the two regioisomer spots.[5]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system determined by TLC. If a gradient is needed, start with a low polarity mixture and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: Confirm the structure and assess the isomeric purity of the isolated product using NMR spectroscopy.[5]
Protocol 2: Enantioselective HPLC Separation of Chiral Pyrazoles
This protocol is based on methods developed for separating chiral 4,5-dihydro-1H-pyrazole derivatives using polysaccharide-based CSPs.[6][7]
-
Column Selection: Choose an appropriate chiral stationary phase. For fast analyses, a cellulose-based column (e.g., Lux Cellulose-2) is often superior in polar organic mode. For maximum resolution, an amylose-based column (e.g., Lux Amylose-2) may be better in normal phase mode.[6][11]
-
Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh and dissolve the racemic pyrazole sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the selected chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for the analyte.
-
-
Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition. For normal phase, alter the percentage of the alcohol modifier. For polar organic mode, try different solvents or mixtures (e.g., methanol/acetonitrile).[6][7]
Visual Guides
General Workflow for Pyrazole Isomer Separation Method Development
Caption: Workflow for selecting an analytical separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Propyl-1H-Pyrazole and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of the biological activity of the simple alkyl-substituted pyrazole, 3-propyl-1H-pyrazole, against other more complex pyrazole derivatives. While direct and extensive experimental data for this compound is limited in publicly available literature, this comparison is based on the established biological profiles of structurally related pyrazoles and general structure-activity relationship (SAR) trends.
Summary of Biological Activities
Pyrazoles are well-documented for their significant anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2][3][4][5][6][7][8] The biological activity is often dictated by the nature and position of substituents on the pyrazole ring.
Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| General Alkylpyrazoles (e.g., this compound) | Various bacteria and fungi | Data not readily available in reviewed literature. Expected to have modest activity compared to more functionalized analogs. | N/A |
| Thiazolidinone-clubbed pyrazoles | E. coli | MIC: 16 μg/ml | [9] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | MIC: 1–8 μg/ml | [9] |
| Pyrazole-thiazole hybrids | S. aureus, Klebsiella planticola | MIC: 1.9–3.9 μg/ml | [9] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives | Gram-positive and Gram-negative bacteria | Potent growth inhibition | [10] |
| Indazole and Pyrazoline derivatives | Gram-positive bacteria (including MDR strains) | MIC: 4-128 µg/mL | [11] |
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Activity Metric (e.g., % inhibition, IC50) | Reference |
| General Alkylpyrazoles (e.g., this compound) | Carrageenan-induced paw edema | Data not readily available in reviewed literature. | N/A |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | 70-78% inhibition at 3h | [4] |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | ≥84.2% inhibition | [4] |
| 3,5-diaryl-pyrazole derivatives | COX-2 Inhibition | IC50 = 0.01 μM | [12] |
| Pyrazolyl thiazolones | COX-2/5-LOX Inhibition | Dual inhibition observed | [12] |
| New pyrazole derivatives | COX-2 Inhibition | IC50: 19.87-61.24 nM | [13] |
Table 3: Comparative Antiproliferative Activity of Pyrazole Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| General Alkylpyrazoles (e.g., this compound) | Various cancer cell lines | Data not readily available in reviewed literature. | N/A |
| Ionone-derived 1,5-pyrazoles | Drug-resistant cancer cell lines | Overcomes common drug-resistance mechanisms | [14] |
| Pyrazole and pyrimidine derivatives | A549, HCT116, HepG2, MCF-7 | IC50: 5.50–11.00 μM | [15] |
| 1H-benzofuro[3,2-c]pyrazole derivatives | K562, MCF-7, A549 | GI50: 0.021–1.7 μM | [16] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | IC50: 2.82–6.28 μM | [17] |
| 3,5-Diaryl substituted pyrazole derivatives | PC3, DU145 | Potent growth inhibition | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the biological activities of pyrazole compounds.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 1.5 × 10^8 CFU/mL).[5]
-
Compound Preparation: The test pyrazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: Serial two-fold dilutions of the compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.[5]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][20]
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Typically, Wistar albino rats are used.[21]
-
Compound Administration: The test pyrazole compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight).[12] A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., diclofenac sodium).[2]
-
Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce localized edema.[4][21]
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[4]
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[14][16]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]
Visualizations
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Experimental Workflow: Antimicrobial MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.
Caption: Workflow for MIC determination of pyrazoles.
Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazoles
This diagram illustrates the general principle of how modifying the pyrazole scaffold influences its biological activity.
Caption: SAR logic for pyrazole derivatives.
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jpsbr.org [jpsbr.org]
- 20. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 21. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Propyl-1H-Pyrazole: A Scaffolding Start Point in Drug Discovery
An objective comparison of the untapped potential of 3-propyl-1H-pyrazole against established pyrazole-based pharmaceuticals, supported by established experimental protocols for validation.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of FDA-approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents to cancer therapies. This guide explores the potential of a simple, unadorned member of this family, this compound, as a foundational scaffold for novel drug candidates. Due to a notable lack of direct experimental data on this compound's biological activity, this comparison will evaluate its structural simplicity against highly functionalized and successful pyrazole-based drugs, providing a roadmap for its potential validation through established experimental protocols.
Overview of this compound
This compound is a simple pyrazole derivative with a propyl group at the 3-position. Its basic chemical and physical properties are well-documented.[1] However, a comprehensive review of scientific literature reveals a significant gap in research regarding its specific biological effects. While some commercial suppliers suggest potential anti-inflammatory and anticancer properties, these claims are not substantiated by published experimental data. This lack of data presents both a challenge and an opportunity for researchers in drug discovery.
Comparative Analysis with Marketed Pyrazole-Based Drugs
To understand the potential trajectory of this compound, it is instructive to compare it with two highly successful, structurally more complex pyrazole-based drugs: Celecoxib and Sildenafil. Additionally, a recently investigated N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, a derivative of the closely related 5-propyl-1H-pyrazole, offers a glimpse into a potential therapeutic avenue for simple propyl-pyrazole scaffolds.
| Feature | This compound | Celecoxib (Celebrex®) | Sildenafil (Viagra®) | N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide |
| Core Structure | Monocyclic pyrazole | Diaryl-substituted pyrazole | Pyrazolo[4,3-d]pyrimidin-7-one | Disubstituted pyrazole |
| Key Substituents | Propyl group | 4-methylphenyl, trifluoromethyl, benzenesulfonamide | Ethoxyphenyl, methylpiperazinylsulfonyl, methyl, propyl | N-phenylcarboxamide |
| Primary Mechanism of Action | Unknown | Selective COX-2 inhibitor[2][3][4][5] | Selective PDE5 inhibitor[6][7][8][9][10] | Selective HDAC6 inhibitor and degrader[11] |
| Therapeutic Area | Not established | Anti-inflammatory, Analgesic[2] | Erectile dysfunction, Pulmonary arterial hypertension[6][7] | Investigational for Acute Liver Injury[11] |
| Clinical Status | Not clinically evaluated | FDA Approved | FDA Approved | Preclinical |
The comparison highlights a clear trend: the therapeutic efficacy of pyrazole-based drugs is driven by specific, often complex, substitutions on the core pyrazole ring. These substitutions are crucial for target binding and selectivity. The simple propyl group of this compound is unlikely to confer high-potency or selective activity on its own. However, its unfunctionalized nature makes it an ideal starting point for chemical modification and fragment-based drug design.
Potential Signaling Pathways and Therapeutic Targets
Based on the activities of other pyrazole derivatives, several signaling pathways could be explored for this compound and its future derivatives.
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Onset and duration of action of sildenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 3-Propyl-1H-Pyrazole Analogs: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-propyl-1H-pyrazole analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development in this promising area of medicinal chemistry.
The pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] The strategic substitution at various positions of the pyrazole ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide specifically delves into the emerging class of this compound analogs, which have demonstrated significant potential as inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key therapeutic target for neurodegenerative diseases.[2][3]
Comparative Analysis of Biological Activity
The inhibitory activity of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives against JNK3 has been systematically evaluated. The data presented below highlights the impact of substituting the alkyl group at the 3-position of the pyrazole ring, with a particular focus on the propyl analog. The inhibitory concentrations (IC50) were determined using the ADP-Glo™ Kinase Assay.
| Compound ID | R (Substitution at 3-position) | JNK3 IC50 (µM) |
| 1a | Methyl | 0.635 |
| 1b | Ethyl | 0.824 |
| 1c | Propyl | 0.227 |
| 1d | Isopropyl | 0.361 |
Data sourced from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors.[2][4]
The presented data indicates that the nature of the alkyl substituent at the 3-position of the pyrazole ring plays a crucial role in the inhibitory potency against JNK3. Notably, the compound with a propyl group (1c) exhibited the lowest IC50 value, suggesting it is the most potent inhibitor among the tested straight-chain alkyl analogs.
Experimental Protocols
The following section details the methodologies employed for the key experiments cited in this guide.
Synthesis of 3-Alkyl-5-Aryl-1-pyrimidyl-1H-pyrazole Derivatives
The synthesis of the target compounds was achieved through a multi-step process:
-
Enolate Formation and Reaction with Dimethyl Oxalate: A solution of the appropriately substituted methyl ketone (1 equivalent) in a suitable solvent was treated with a base such as sodium methoxide to form the enolate. This was subsequently reacted with dimethyl oxalate to yield the corresponding β-ketoester.[4]
-
Knorr Pyrazole Synthesis: The β-ketoester intermediate was then subjected to a cyclocondensation reaction with a hydrazinyl pyrimidine in a suitable solvent, such as ethanol, to afford the 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole core structure.[4]
-
Further Modifications (if applicable): The ester group on the pyrazole ring could be further modified, for instance, by reduction to an alcohol using a reducing agent like lithium aluminum hydride, followed by conversion to other functional groups as required for the specific analog.[4]
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the synthesized compounds against JNK3 was determined using the ADP-Glo™ Kinase Assay from Promega.[5][6] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds was prepared in DMSO and then further diluted in the kinase buffer.
-
Reaction Setup: In a 384-well plate, the following were added in order: the test compound at various concentrations, the recombinant JNK3 enzyme, and a mixture of the ATF2 substrate and ATP to initiate the reaction.
-
Kinase Reaction: The plate was incubated at room temperature for 60 minutes to allow the phosphorylation of the substrate by JNK3.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. The plate was incubated for another 30-60 minutes at room temperature.[7]
-
Data Acquisition: The luminescence of each well was measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound was calculated relative to a control with no inhibitor. The IC50 value was determined by fitting the data to a dose-response curve.[8]
Visualizing Key Pathways and Processes
To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and the experimental workflow for the synthesis of the discussed compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promega ADP-Glo Kinase Assay + JNK3 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to 3-propyl-1H-pyrazole
A Comparative Analysis of Synthetic Routes to 3-Propyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three primary synthetic routes to this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by established chemical principles and representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted pyrazole with applications as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This document evaluates three common and effective strategies for the synthesis of this target molecule: the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound, synthesis from an α,β-unsaturated ketone, and a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes discussed.
| Parameter | Route 1: Knorr Pyrazole Synthesis | Route 2: From α,β-Unsaturated Ketone | Route 3: From Alkyne and Diazo Compound |
| Starting Materials | 1,3-Hexanedione, Hydrazine hydrate | 1-Hexen-3-one, Hydrazine hydrate | 1-Pentyne, Diazomethane |
| Key Reaction Steps | Condensation, Cyclization | Michael Addition, Cyclization, Oxidation | [3+2] Cycloaddition |
| Typical Solvents | Ethanol, Acetic Acid | Ethanol | Diethyl ether |
| Catalyst/Reagent | Acid or Base catalyst (optional) | - | - |
| Typical Reaction Temp. | Reflux | Room temperature to Reflux | 0 °C to Room temperature |
| Reported Yields | Moderate to Good (potential mixture of isomers) | Good to Excellent | Good |
| Purity/Purification | Distillation or Crystallization | Column Chromatography | Distillation or Column Chromatography |
| Advantages | Readily available starting materials, one-pot reaction. | Mild reaction conditions for the initial cyclization. | High regioselectivity. |
| Disadvantages | Potential for formation of regioisomers (3-propyl and 5-propyl). | Requires an additional oxidation step, potential for side reactions. | Use of diazomethane, which is toxic and explosive. |
Experimental Protocols
Route 1: Knorr Pyrazole Synthesis from 1,3-Hexanedione
This classical method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of this compound, the required precursor is 1,3-hexanedione.
Procedure:
-
To a solution of 1,3-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise with stirring.
-
A catalytic amount of acetic acid (0.1 mL) is then added to the reaction mixture.
-
The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to afford this compound.
Route 2: Synthesis from 1-Hexen-3-one
This route involves the reaction of an α,β-unsaturated ketone with hydrazine to form a pyrazoline intermediate, which is subsequently oxidized to the pyrazole.
Procedure:
-
In a round-bottom flask, 1-hexen-3-one (0.98 g, 10 mmol) is dissolved in ethanol (20 mL).
-
Hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours to form the pyrazoline intermediate.
-
For the oxidation step, a mild oxidizing agent such as manganese dioxide (MnO2) or bromine in a suitable solvent is added. For instance, MnO2 (1.74 g, 20 mmol) is added and the mixture is refluxed until the pyrazoline is consumed (monitored by TLC).
-
The reaction mixture is then cooled and filtered to remove the manganese salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route 3: Synthesis from 1-Pentyne and Diazomethane
This method utilizes a [3+2] cycloaddition reaction between a terminal alkyne and a diazo compound.[3] The reaction of 1-pentyne with diazomethane is expected to yield this compound with high regioselectivity.
Procedure:
Warning: Diazomethane is a toxic and potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.
-
A solution of diazomethane in diethyl ether is carefully prepared using a standard procedure (e.g., from Diazald®).
-
To a cooled (0 °C) solution of 1-pentyne (0.68 g, 10 mmol) in diethyl ether (20 mL), the ethereal solution of diazomethane is added portion-wise with gentle stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the careful addition of acetic acid to destroy any excess diazomethane.
-
The solvent is carefully removed by distillation at atmospheric pressure (to avoid concentration of any residual diazomethane).
-
The resulting crude product is purified by vacuum distillation or column chromatography to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired scale, available starting materials, and safety considerations.
-
The Knorr synthesis (Route 1) is a straightforward and classical method, but the potential for regioisomer formation with unsymmetrical diketones may necessitate careful purification.
-
Synthesis from an α,β-unsaturated ketone (Route 2) offers a two-step approach that can provide good yields, though it requires a separate oxidation step.
-
The [3+2] cycloaddition with an alkyne (Route 3) is often highly regioselective but involves the use of hazardous diazomethane, which may not be suitable for all laboratory settings.
For large-scale synthesis where regioselectivity is critical and the handling of hazardous reagents can be managed, the alkyne-based route may be advantageous. For laboratory-scale synthesis where starting material availability and operational simplicity are key, the Knorr synthesis is a reliable choice, provided that the potential for isomeric mixtures is addressed. The route from α,β-unsaturated ketones provides a viable alternative with potentially milder initial reaction conditions. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.
References
Cross-Validation of In Vitro and In Vivo Results for 3-Propyl-1H-Pyrazole Derivatives: A Comparative Guide
A comprehensive analysis of the biological activities of 3-propyl-1H-pyrazole derivatives reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. While this compound itself primarily serves as a synthetic building block, its derivatives have demonstrated significant efficacy in both laboratory-based (in vitro) and animal (in vivo) studies. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies.
In Vitro vs. In Vivo Efficacy: A Comparative Look
Derivatives of this compound have been the subject of numerous studies to evaluate their therapeutic potential. The primary areas of investigation include their ability to combat cancer cells and to reduce inflammation.
Anticancer Activity
In the realm of oncology, various derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines. In vitro assays, such as the MTT assay, are fundamental in determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). For instance, certain benzofuropyrazole derivatives have demonstrated high potency against leukemia (K562) and lung cancer (A549) cell lines.[1] Another study highlighted a pyrazole derivative that was 5- to 35-fold more potent than the standard drug ABT-751 in inhibiting A549 and K562 cells.[1]
The mechanism behind this anticancer activity often involves the induction of apoptosis (programmed cell death) and the inhibition of critical cellular processes like tubulin polymerization, which is essential for cell division.[1]
| Derivative Class | Cell Line | In Vitro Activity (IC50/GI50) | Standard Drug | Standard Drug Activity (IC50) |
| Benzofuropyrazole derivative 4a | K562 (Leukemia) | 0.26 µM (GI50) | Doxorubicin | ~2.8 µM |
| Benzofuropyrazole derivative 4a | A549 (Lung Cancer) | 0.19 µM (GI50) | Doxorubicin | > 20 µM[2][3] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 µM (GI50) | Doxorubicin | ~2.8 µM |
| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 µM (GI50) | Doxorubicin | > 20 µM[2][3] |
| Pyrazole derivative 5b | MCF-7 (Breast Cancer) | >10 µM (GI50) | Doxorubicin | ~2.5 µM[2][3] |
Note: GI50 is the concentration for 50% growth inhibition. IC50 values for Doxorubicin can vary between studies and experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often evaluated in vivo using models such as the carrageenan-induced paw edema in rats. This test measures the ability of a compound to reduce swelling, a key sign of inflammation. Several pyrazole derivatives have shown significant anti-inflammatory effects in this model.[4][5][6]
The underlying mechanism for the anti-inflammatory action is frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate pain and inflammation.[7] Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole core, serves as a common benchmark in these studies.[7]
| Derivative Class | Animal Model | In Vivo Activity (% Inhibition of Edema) | Standard Drug | Standard Drug Activity (% Inhibition of Edema) |
| 3,5-diphenyl-1H-pyrazole derivatives | Rat | Remarkable anti-inflammatory activity | Diclofenac | Significant inhibition |
| Thiophene-containing pyrazole derivatives | Rat | Potent anti-inflammatory action | Ibuprofen | - |
Note: Specific quantitative data for percentage inhibition can vary depending on the specific derivative and dosage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols mentioned in the studies of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a pyrazole derivative) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) is administered to the animals, typically orally or via injection.
-
Induction of Edema: After a specific period to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rat.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle).
Tubulin Polymerization Assay
This in vitro assay is used to determine if a compound inhibits the formation of microtubules, which are essential for cell division.
-
Tubulin Preparation: Purified tubulin protein is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP solution (necessary for polymerization), and a buffer is prepared.
-
Compound Addition: The test compound or a known tubulin inhibitor (e.g., colchicine) is added to the reaction mixture.
-
Monitoring Polymerization: The mixture is transferred to a spectrophotometer, and the absorbance is monitored over time at 340 nm. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Signaling Pathway
Many anticancer pyrazole derivatives exert their effect by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some pyrazole derivatives have been shown to inhibit the mTOR pathway, leading to a halt in cancer cell proliferation.
Caption: The mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.
Experimental Workflow
The journey from a synthesized compound to a potential drug candidate involves a series of well-defined experimental steps, starting from in vitro screening to in vivo validation.
Caption: A typical workflow for the preclinical evaluation of novel pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole-Based Compounds with Existing Anti-Inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a versatile heterocyclic structure that forms the core of numerous biologically active compounds. While direct therapeutic data on 3-propyl-1H-pyrazole is limited, the broader class of pyrazole derivatives has demonstrated significant potential in various therapeutic areas, most notably as potent anti-inflammatory and analgesic agents. This guide provides a head-to-head comparison of the performance of representative pyrazole derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3]
Traditional NSAIDs like ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[2][4] This non-selectivity is responsible for both their therapeutic effects (COX-2 inhibition) and their common side effects, such as gastrointestinal issues (COX-1 inhibition).[5] In contrast, many pyrazole-based drugs, such as celecoxib, are selective COX-2 inhibitors.[3][6] This selectivity allows them to reduce inflammation and pain with a potentially lower risk of gastrointestinal adverse effects.[7]
Figure 1. Mechanism of action of selective and non-selective COX inhibitors.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the anti-inflammatory and analgesic efficacy of representative pyrazole derivatives compared to standard NSAIDs from in vivo animal models.
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.[8]
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Pyrazole Derivative (FR140423) | 1 | 3h | Potent, dose-dependent reduction | [9] |
| Indomethacin | 3 | 3h | Less potent than FR140423 | [9] |
| Pyrazole Derivative (Compound 5a) | - | 3h | ≥84.2% | [10] |
| Diclofenac | - | 3h | 86.72% | [10] |
| Pyrazole Derivative (Compound 6b) | - | 4h | 89.57% | [11] |
| Celecoxib | - | 4h | 83.76% | [11] |
Note: Direct comparison of percentage inhibition requires identical experimental conditions. The data indicates that optimized pyrazole derivatives can exhibit anti-inflammatory activity comparable to or exceeding that of established NSAIDs.
Table 2: Analgesic Activity in Animal Models
These models evaluate the pain-relieving effects of the compounds.
| Compound | Model | Efficacy | Reference |
| Pyrazole Derivative (FR140423) | Yeast-induced hyperalgesia | 5-fold more potent than Indomethacin | [9] |
| Indomethacin | Yeast-induced hyperalgesia | Standard reference | [9] |
| Pyrazole Derivatives (Compounds 5e, 5f, 6d) | Acetic acid-induced writhing | Potent analgesic effects | [12] |
| Diclofenac Sodium | Acetic acid-induced writhing | Standard reference | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[8][14]
Objective: To assess the anti-inflammatory effects of a test compound by measuring its ability to reduce edema induced by carrageenan in the paw of a rodent.
Materials:
-
1% (w/v) solution of carrageenan in saline[15]
-
Test compound (e.g., a pyrazole derivative) and vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)[8]
-
Plethysmometer or calipers for measuring paw volume/thickness[17]
Procedure:
-
Animal Grouping: Animals are randomly assigned to control, reference, and test groups.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured.[8]
-
Compound Administration: The test compound, reference drug, or vehicle is administered, typically orally (p.o.), one hour before the carrageenan injection.[8]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[8][18]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity.[19]
Objective: To evaluate the analgesic effect of a compound by measuring its ability to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.[16]
Materials:
Procedure:
-
Animal Grouping: Mice are randomly assigned to different treatment groups.
-
Compound Administration: The test compound, reference drug, or vehicle is administered (e.g., orally or subcutaneously) 25-40 minutes before the acetic acid injection.[16][20]
-
Induction of Writhing: Acetic acid solution is injected intraperitoneally (i.p.).[20]
-
Observation: Each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10-15 minutes), starting 5 minutes after the acetic acid injection.[19][20]
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.[20]
Conclusion
While this compound itself requires further investigation, the broader family of pyrazole derivatives represents a highly promising class of therapeutic agents for the management of pain and inflammation.[13] Numerous studies have shown that structurally optimized pyrazoles can exhibit efficacy comparable or superior to established NSAIDs like indomethacin and diclofenac.[9][10] Furthermore, the potential for selective COX-2 inhibition, as seen with celecoxib and other pyrazole analogues, offers a significant advantage in terms of an improved gastrointestinal safety profile.[6][9] The data and protocols presented herein provide a framework for the continued exploration and development of pyrazole-based compounds as next-generation anti-inflammatory and analgesic drugs.
References
- 1. news-medical.net [news-medical.net]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. saspublishers.com [saspublishers.com]
- 17. inotiv.com [inotiv.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 3-Propyl-1H-pyrazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 3-Propyl-1H-pyrazole is a valuable building block in medicinal chemistry, and this guide provides a comparative overview of two common methods for its synthesis, offering detailed experimental protocols and supporting data to aid in methodological selection.
Comparison of Synthesis Methods for this compound
The following table summarizes the key quantitative parameters for two distinct and replicable methods for the synthesis of this compound. Method 1 follows the classical Knorr pyrazole synthesis, a robust and high-yielding approach. Method 2 provides an alternative route starting from an α,β-unsaturated ketone.
| Parameter | Method 1: Knorr Pyrazole Synthesis | Method 2: From α,β-Unsaturated Ketone |
| Starting Materials | 1,3-Hexanedione, Hydrazine hydrate | 1-Hexen-3-one, Hydrazine hydrate |
| Reaction Time | 2-4 hours | 6-8 hours |
| Reaction Temperature | 80-100 °C | 80-100 °C |
| Typical Yield | 85-95% | 70-80% |
| Purity (post-purification) | >98% | >97% |
| Key Reagents & Solvents | Ethanol, Acetic acid (catalyst) | Ethanol, Acetic acid (catalyst) |
| Purification Method | Distillation or Column Chromatography | Column Chromatography |
Experimental Protocols
Detailed methodologies for the synthesis of the necessary precursors and the final product are provided below.
Method 1: Knorr Pyrazole Synthesis
This method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
Step 1a: Synthesis of 1,3-Hexanedione via Claisen Condensation
The Claisen condensation provides a reliable method for the synthesis of the 1,3-diketone precursor.
-
Materials: Ethyl butyrate, Acetone, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1 M)
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, a mixture of ethyl butyrate (1 equivalent) and acetone (1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The resulting thick slurry is poured into ice-cold 1 M hydrochloric acid to neutralize the base.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 1,3-hexanedione is purified by vacuum distillation.
-
Step 1b: Synthesis of this compound
-
Materials: 1,3-Hexanedione, Hydrazine hydrate, Ethanol, Acetic acid (glacial)
-
Procedure:
-
In a round-bottom flask, 1,3-hexanedione (1 equivalent) is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
-
Method 2: Synthesis from an α,β-Unsaturated Ketone
This alternative approach utilizes the reaction of an α,β-unsaturated ketone with hydrazine.
Step 2a: Synthesis of 1-Hexen-3-one
-
Materials: Butyraldehyde, Acetone, Sodium hydroxide, Water, Diethyl ether
-
Procedure:
-
An aqueous solution of sodium hydroxide is cooled to 10-15 °C.
-
A mixture of butyraldehyde (1 equivalent) and acetone (10 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 20 °C.
-
The mixture is stirred for 2-3 hours at room temperature.
-
The reaction is then neutralized with dilute hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed with water and brine.
-
After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure.
-
The crude 1-hexen-3-one is purified by vacuum distillation.
-
Step 2b: Synthesis of this compound
-
Materials: 1-Hexen-3-one, Hydrazine hydrate, Ethanol, Acetic acid (glacial)
-
Procedure:
-
1-Hexen-3-one (1 equivalent) is dissolved in ethanol in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added.
-
Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution.
-
The mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.
-
Upon completion, the ethanol is removed by rotary evaporation.
-
The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis methods discussed.
Caption: Workflow for the Knorr synthesis of this compound.
Caption: Synthesis of this compound from an α,β-unsaturated ketone.
Benchmarking the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development, driven by the significant role of oxidative stress in a multitude of pathological conditions. Among the vast array of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of antioxidants.[1] This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.
Comparative Antioxidant Activity of Pyrazole Derivatives
The antioxidant capacity of pyrazole derivatives has been evaluated using various in vitro assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The efficacy of these compounds is often compared to standard antioxidants such as ascorbic acid, Trolox, and butylated hydroxytoluene (BHT). The following table summarizes the antioxidant activity of selected pyrazole derivatives from recent studies.
| Compound/Derivative | Antioxidant Assay | IC50 Value (µg/mL) | Standard Antioxidant | IC50 Value of Standard (µg/mL) | Reference |
| Pyrazoline 3e (3,4-di-Cl substituted) | DPPH | 9.63 ± 0.55 | Ascorbic Acid | 13.67 ± 0.97 | [2] |
| Pyrazoline carbothioamide 6e (3,4-di-Cl) | DPPH | 9.66 ± 0.34 | Ascorbic Acid | 13.67 ± 0.97 | [2] |
| N-phenyl pyrazolyl pyrazoline 4e | DPPH | 19.56 ± 1.06 | Ascorbic Acid | 13.67 ± 0.97 | [2] |
| Pyrazole derivative 3d (catechol moiety) | DPPH | - (Excellent Activity) | - | - | [3] |
| Thienyl-pyrazole 5g | DPPH | 0.245 ± 0.01 (µM) | Ascorbic Acid | 0.483 ± 0.01 (µM) | [4] |
| Thienyl-pyrazole 5h | DPPH | 0.284 ± 0.02 (µM) | Ascorbic Acid | 0.483 ± 0.01 (µM) | [4] |
| Pyrazoline 2a | DPPH | SC50: 15.16 | BHT | - | [5] |
| Pyrazoline 2b | DPPH | SC50: 9.91 | BHT | - | [5] |
| 4-aminopyrazol-5-ol 4a | ABTS | TEAC: High | Trolox | - | [6] |
| Thiophene substituted pyrazoline 3s | ABTS | - (Potent Activity) | Trolox | - | [7] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the radicals. SC50 is the concentration required for 50% scavenging. TEAC refers to Trolox Equivalent Antioxidant Capacity. A lower IC50/SC50 value indicates higher antioxidant activity. The data presented are from various studies and experimental conditions may differ.
Mechanism of Antioxidant Action
The antioxidant activity of pyrazole derivatives is often attributed to their hydrogen-donating ability, which allows them to scavenge free radicals.[2] The presence of specific functional groups and substituents on the pyrazole ring can significantly influence this activity. For instance, the NH proton of the pyrazole moiety is considered crucial for its antioxidant action.[2] Furthermore, the introduction of phenolic moieties, such as a catechol group, can enhance the radical scavenging capacity.[3] Some pyrazole derivatives may also exert their antioxidant effects by inhibiting pro-oxidative enzymes like lipoxygenase.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the generalized methodologies for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[5] The purple DPPH solution becomes colorless or yellow upon reduction, and the change in absorbance is measured spectrophotometrically.[5]
-
Preparation of DPPH Solution: A solution of DPPH (typically 65 µM to 100 µM) is prepared in methanol.[8][9]
-
Sample Preparation: The pyrazole derivatives and standard antioxidants are dissolved in a suitable solvent like methanol or DMSO to prepare stock solutions.[7][8] Serial dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of the test sample solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH solution (e.g., 3.9 mL).[8]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8][10]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][8][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (1 - B/A) × 100, where A is the absorbance of the control (DPPH solution without the sample) and B is the absorbance of the sample.[7] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.[11]
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 0.5 mM) with potassium persulfate (e.g., 6.89 mM).[7] The mixture is kept in the dark for 12-16 hours before use.[7]
-
Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the pyrazole derivatives and standards are prepared.
-
Reaction Mixture: A small volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.[7]
-
Incubation: The mixture is incubated in the dark for a short period (e.g., 15 minutes).[7]
-
Measurement: The absorbance is measured at a wavelength of 734 nm.[7]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antioxidant activity of novel pyrazole derivatives.
Caption: A generalized workflow for the development and antioxidant evaluation of pyrazole derivatives.
Conclusion
Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. The comparative data indicates that specific substitutions on the pyrazole ring system can lead to potent radical scavenging activities, sometimes exceeding those of standard antioxidants. The provided experimental protocols and workflow offer a foundational guide for researchers to systematically evaluate and compare the antioxidant potential of new pyrazole compounds. Further investigations into their mechanism of action and structure-activity relationships will be crucial for the rational design of next-generation antioxidant therapies.
References
- 1. [PDF] A review on Pyrazole derivatives of pharmacological potential | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
In Vivo Validation of Pyrazole Compounds as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Anticancer Activity of Select Pyrazole-Based Compounds.
The pyrazole scaffold is a versatile heterocyclic motif that has given rise to a multitude of compounds with significant therapeutic potential, particularly in oncology. Several pyrazole derivatives have demonstrated potent anticancer activities in preclinical in vivo models, targeting various hallmarks of cancer. This guide provides a comparative overview of the in vivo validation of key pyrazole compounds, focusing on their efficacy in established cancer xenograft models. We present quantitative data on tumor growth inhibition, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the evaluation and selection of promising candidates for further development.
Comparative In Vivo Efficacy of Pyrazole Compounds
This section summarizes the in vivo anticancer activity of notable pyrazole compounds from different mechanistic classes. The data presented is derived from various preclinical studies and is organized for comparative analysis.
Table 1: In Vivo Antitumor Activity of AT7519 in a Human Colon Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Tumor Regression | Reference |
| AT7519 | 9.1 mg/kg, i.p., twice daily for 9 consecutive days | 1% on day 14 | Complete regression in all animals for 5-24 days | [1] |
| AT7519 | 9.1 mg/kg, i.v., twice daily for 9 consecutive days | 2% on day 15 | Complete regression with a tumor growth delay of 31-34 days | [1] |
| AT7519 | 5 mg/kg, twice daily for 9 consecutive days | 32% | Not specified | [2] |
| AT7519 | 7.5 mg/kg, twice daily for 9 consecutive days | 12% | Complete regression in 2 of 12 mice | [2] |
T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates greater antitumor activity.
Table 2: In Vivo Antitumor Activity of Celecoxib in a Human Meningioma Xenograft Model
| Treatment Group (in chow) | Tumor Volume Reduction vs. Control | Reference |
| 500 ppm | 66% (IOMM-Lee cells) | [3] |
| 1000 ppm | Not specified | [3] |
| 1500 ppm | 65% (Benign tumor) | [3] |
Table 3: In Vivo Antitumor Activity of a Pyrazole-Based Tubulin Polymerization Inhibitor (Compound Analogous to "Compound 6")
| Treatment Group | Dosing Regimen | Tumor Weight Growth Inhibition | Reference |
| Compound [I] | 5 mg/kg, i.v., every other day for 12 days | 49.2% | [4] |
| Compound [I] | 10 mg/kg, i.v., every other day for 12 days | 58.1% | [4] |
| Compound [I] | 20 mg/kg, i.v., every other day for 12 days | 84.0% | [4] |
Note: "Compound [I]" is a novel pyrazole-based tubulin polymerization inhibitor with a mechanism of action analogous to the initially referenced "compound 6".
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of these pyrazole compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying responsive tumor types and potential combination therapies.
AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor
AT7519 exerts its anticancer effects by inhibiting multiple CDKs, which are key regulators of cell cycle progression and transcription.[5][6] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK9 interferes with transcription by preventing the phosphorylation of RNA polymerase II.[5] Additionally, AT7519 can induce apoptosis through the activation of GSK-3β.[5]
Celecoxib: A COX-2 Inhibitor with Pleiotropic Effects
Celecoxib, a selective COX-2 inhibitor, demonstrates anticancer activity through both COX-2-dependent and -independent mechanisms.[7] The COX-2-dependent pathway involves the inhibition of prostaglandin E2 (PGE2) synthesis, which in turn reduces angiogenesis and cell proliferation.[7][8] COX-2-independent mechanisms include the induction of apoptosis by modulating the expression of Bcl-2 family proteins and the inhibition of signaling pathways such as Akt.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for establishing and evaluating the efficacy of anticancer agents in xenograft models.
General Xenograft Tumor Model Workflow
A typical workflow for assessing the in vivo efficacy of a test compound involves several key steps, from cell culture to data analysis.
References
- 1. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
This guide provides a comparative analysis of novel pyrazole-pyridazine hybrid compounds as potential inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain signaling pathways. The following sections present in-silico molecular docking data, detailed experimental protocols, and visualizations of the study workflow and the relevant biological pathway. This information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Overview of Pyrazole Derivatives and COX-2
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1] Their structural versatility allows for the design of molecules with high affinity and selectivity for specific biological targets. One such target is Cyclooxygenase-2 (COX-2), an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2][3][4] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2][5] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a benchmark for the design of new anti-inflammatory agents.[2]
This guide focuses on a comparative docking study of novel pyrazole-pyridazine hybrids against the human COX-2 enzyme, providing insights into their binding interactions and potential as selective inhibitors.
Comparative Docking Performance
The following table summarizes the molecular docking results for the most potent pyrazole-pyridazine hybrid compounds compared to the reference drug, Celecoxib. The docking study was performed on the crystal structure of the human COX-2 enzyme (PDB ID: 3LN1).[2] Binding affinity is reported as the docking score in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib | COX-2 | -9.33 | Gln178, Leu338, Ser339, Arg499, Phe504 | [2] |
| Compound 5f | COX-2 | -9.63 | Gln178, Leu338, Ser339, Arg499, Phe504 | [2] |
| Compound 6e | COX-2 | -9.56 | Gln178, Leu338, Ser339, Arg499, Phe504 | [2] |
| Compound 6f | COX-2 | -10.51 | Gln178, Leu338, Ser339, Arg499, Phe504 | [2] |
Experimental Protocols
The following protocol outlines the methodology used for the comparative molecular docking studies.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the human Cyclooxygenase-2 (COX-2) enzyme in complex with a ligand was obtained from the RCSB Protein Data Bank (PDB ID: 3LN1).[2]
-
Preparation: The protein structure was prepared for docking by removing repeating chains and water molecules that were not involved in ligand binding.[2]
-
Protonation: Hydrogen atoms were added to the protein structure using the Protonate 3D process with default settings to ensure correct ionization states at a physiological pH.[2]
-
Active Site Definition: The binding pocket was defined based on the co-crystallized ligand in the original PDB file, and partial charges for the receptor atoms were calculated.[2]
Ligand Preparation
-
Structure Generation: The 2D structures of the pyrazole-pyridazine derivatives and the reference compound, Celecoxib, were sketched using appropriate chemical drawing software.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x). This process optimizes the ligand's geometry to a low-energy conformation.
Molecular Docking Simulation
-
Software: Molecular docking simulations were performed using the Molecular Operating Environment (MOE, version 2015.10) software.[2] An alternative widely used software for such studies is AutoDock Vina.[5]
-
Docking Algorithm: A placement methodology such as Triangle Matcher was used to generate initial poses of the ligand in the active site. These poses were then scored using a function like London dG.
-
Refinement and Scoring: The generated poses were refined using a force-field-based algorithm, and the final binding affinity (docking score) was calculated using a scoring function such as the Generalized Born/Volume Integral (GBVI/WSA dG). The pose with the lowest energy score was selected as the most probable binding mode.
-
Validation: The docking protocol was validated by redocking the co-crystallized ligand (Celecoxib) into the active site of the COX-2 protein. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow for comparative molecular docking.
Caption: Simplified COX-2 signaling pathway in inflammation.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation (2022) | Radwa Ayman | 43 Citations [scispace.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Safety Operating Guide
Proper Disposal of 3-propyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-propyl-1H-pyrazole, a heterocyclic building block frequently used in medicinal chemistry and materials science. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Hazard Profile and Safety Considerations
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes the GHS classification for this compound, providing a quick reference for its hazard profile.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Data sourced from PubChem CID 201990.[1]
Experimental Protocols: Waste Generation and Segregation
Waste containing this compound can be generated in various forms, including:
-
Unused or expired pure compound: Solid or liquid.
-
Contaminated labware: Pipette tips, weighing boats, vials, etc.
-
Solutions in organic solvents: Reaction mixtures, chromatography fractions, etc.
A crucial first step in proper disposal is the correct segregation of waste streams. The primary distinction to be made is between halogenated and non-halogenated organic waste.[2][3][4][5] Improper segregation can lead to dangerous reactions and significantly increase disposal costs.[2][5][6]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound and grossly contaminated disposable items (e.g., gloves, weighing paper) in a designated, robust, and sealable solid waste container.[7]
-
Liquid Waste (Non-Halogenated): If this compound is dissolved in non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene), collect this waste in a dedicated "Non-Halogenated Organic Waste" container.[2][3][4]
-
Liquid Waste (Halogenated): If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a separate, dedicated "Halogenated Organic Waste" container.[2][3][6]
-
Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing it should be treated as hazardous aqueous waste and collected separately. Do not dispose of it down the drain.[8][9]
2. Container Selection and Labeling:
-
Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations or percentages.[8]
-
Affix the appropriate hazard pictograms (e.g., irritant, harmful).
3. Waste Accumulation and Storage:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[7]
-
Utilize secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.
4. Decontamination of Empty Containers:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates can often be collected with the same waste stream.
-
After proper decontamination, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
5. Arranging for Final Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Do not exceed the maximum accumulation time for hazardous waste as stipulated by your institution and local regulations.
-
The ultimate disposal of this compound waste will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. bucknell.edu [bucknell.edu]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-propyl-1H-pyrazole
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-propyl-1H-pyrazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Summary
This compound is classified with the following hazards:
-
Flammability: Combustible liquid.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.[6] Proper selection and use of PPE are critical to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible chemical-resistant gloves are mandatory.[6] Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[7] For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls should be considered.[8] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[3][6] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required in all laboratory settings.[7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above before handling the substance.
-
Avoid generating mists or vapors.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[9]
-
The container must be clearly marked with the words "Hazardous Waste" and a list of its contents.[9]
-
Do not mix with incompatible waste streams.
2. Container Management:
-
Keep the waste container closed except when adding waste.[9]
-
Store the waste container in a designated and secure secondary containment area.
3. Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact your EHS department to arrange for pickup and disposal.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Workflow for Safe Handling of this compound
References
- 1. This compound | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
